Technical Documentation Center

O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis, Properties, and Characterization of O2-Ethyl O1-[2-(m-tolyl)ethyl] Oxalate

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of the unsymmetrical diester, O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate. The synthesis of this compound, which is not...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of the unsymmetrical diester, O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate. The synthesis of this compound, which is not extensively documented in publicly available literature, is detailed through a proposed, robust transesterification protocol. This document further elucidates the predicted physicochemical properties and offers a thorough guide to the analytical techniques required for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who may utilize such molecules as building blocks or intermediates.

Introduction: The Significance of Unsymmetrical Oxalates

Oxalate esters are versatile C2 building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules, including pharmaceuticals and polymers. While symmetrical dialkyl oxalates like diethyl oxalate are common reagents, unsymmetrical oxalates offer unique advantages by providing differentiated reactivity at the two ester moieties. This allows for sequential chemical transformations, a valuable strategy in multi-step syntheses. O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate, with its distinct ethyl and substituted phenethyl groups, presents an interesting scaffold for the introduction of both aliphatic and aromatic functionalities. The m-tolyl group, in particular, can be a key pharmacophore or a point for further chemical modification.

Proposed Synthesis: Acid-Catalyzed Transesterification

The most logical and efficient route to O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate is through the acid-catalyzed transesterification of a readily available symmetrical oxalate with the desired alcohol. In this case, diethyl oxalate serves as the economical and practical starting material, reacting with 2-(m-tolyl)ethanol.

Reaction Mechanism

The transesterification reaction proceeds via a nucleophilic acyl substitution mechanism. Under acidic conditions, the carbonyl oxygen of diethyl oxalate is protonated, enhancing the electrophilicity of the carbonyl carbon. The lone pair of electrons on the oxygen of 2-(m-tolyl)ethanol then attacks this activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and the elimination of ethanol result in the formation of the desired unsymmetrical ester. To drive the equilibrium towards the product, it is advantageous to use an excess of diethyl oxalate or to remove the ethanol byproduct as it is formed.

Experimental Protocol

Materials:

  • Diethyl oxalate (≥99%)

  • 2-(m-tolyl)ethanol (≥98%)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Anhydrous Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

  • Ethyl Acetate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add 2-(m-tolyl)ethanol (1.0 equivalent) and an excess of diethyl oxalate (3.0 to 5.0 equivalents) in anhydrous toluene.

  • Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.02-0.05 equivalents).

  • Heat the reaction mixture to reflux. The ethanol produced during the reaction will be azeotropically removed with toluene and collected in the Dean-Stark trap, driving the reaction to completion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene and excess diethyl oxalate.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_conditions Conditions cluster_workup Workup & Purification Diethyl_Oxalate Diethyl Oxalate Reaction_Vessel Reaction_Vessel Diethyl_Oxalate->Reaction_Vessel 2_m_tolyl_ethanol 2-(m-tolyl)ethanol 2_m_tolyl_ethanol->Reaction_Vessel Catalyst H₂SO₄ or p-TsOH (cat.) Catalyst->Reaction_Vessel Solvent Toluene (reflux) Solvent->Reaction_Vessel Removal Dean-Stark (Ethanol removal) Neutralization Wash with NaHCO₃ Drying Dry with MgSO₄ Neutralization->Drying Concentration Rotary Evaporation Drying->Concentration Purification Column Chromatography Concentration->Purification Product O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate Purification->Product Reaction_Vessel->Neutralization Reaction Completion

Caption: Workflow for the synthesis of O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate.

Physicochemical Properties

The following table summarizes the predicted physical and chemical properties of O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate, based on its chemical structure and the known properties of similar compounds.

PropertyPredicted ValueJustification / Reference
Molecular Formula C₁₃H₁₆O₄Based on chemical structure
Molecular Weight 236.26 g/mol Based on atomic weights
Appearance Colorless to pale yellow liquidTypical for oxalate esters[1]
Boiling Point > 185 °C (at 760 mmHg)Expected to be higher than diethyl oxalate due to the larger substituent[1]
Density ~1.1 g/mLSlightly higher than diethyl oxalate (1.076 g/mL) due to the aromatic ring[1]
Solubility Soluble in common organic solvents (e.g., ethanol, ether, acetone). Sparingly soluble in water.General solubility of esters[1]
Stability Stable under standard conditions. Sensitive to moisture and strong acids/bases.Esters can hydrolyze in the presence of water, especially with acid or base catalysis.

Analytical Characterization

To confirm the identity and purity of the synthesized O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate, a combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.3Triplet3H-O-CH₂-CH₃
~2.3Singlet3HAr-CH₃
~3.0Triplet2HAr-CH₂ -CH₂-O-
~4.3Quartet2H-O-CH₂ -CH₃
~4.4Triplet2HAr-CH₂-CH₂ -O-
~7.0-7.2Multiplet4HAromatic protons

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton.

Predicted Chemical Shift (δ, ppm)Assignment
~14-O-CH₂-CH₃
~21Ar-CH₃
~35Ar-CH₂ -CH₂-O-
~63-O-CH₂ -CH₃
~67Ar-CH₂-CH₂ -O-
~126-138Aromatic Carbons
~157C =O (ester carbonyls)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of an ester is characterized by strong absorptions from the C=O and C-O bonds.[2][3]

Predicted Wavenumber (cm⁻¹)IntensityAssignment
~2850-3000MediumC-H stretching (aliphatic and aromatic)
~1740-1760StrongC=O stretching (ester carbonyls)
~1100-1300StrongC-O stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate, the molecular ion peak (M⁺) would be expected at m/z = 236. Key fragmentation patterns would likely involve the cleavage of the ester groups.

Safety and Handling

As with any chemical synthesis, appropriate safety precautions must be taken.

  • Diethyl Oxalate: Harmful if swallowed and causes serious eye irritation. Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 2-(m-tolyl)ethanol: May cause skin and eye irritation. Standard laboratory safety practices should be followed.

  • Acid Catalysts: Concentrated sulfuric acid and p-toluenesulfonic acid are corrosive and should be handled with extreme care in a fume hood.

  • Solvents: Toluene, hexane, and ethyl acetate are flammable. Keep away from ignition sources.

Conclusion

O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate is an unsymmetrical diester with potential applications in organic synthesis. This guide has provided a detailed, scientifically-grounded protocol for its synthesis via acid-catalyzed transesterification. Furthermore, a comprehensive set of predicted physicochemical and spectroscopic data has been presented to aid researchers in its identification and characterization. The methodologies and data herein are based on established principles of organic chemistry and spectroscopy, providing a solid foundation for the practical synthesis and analysis of this compound.

References

  • Oles, P. J. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Esters. UCLA Chemistry. Available at: [Link]

  • Niwayama, S., et al. (2022). Efficient and practical synthesis of monoalkyl oxalates under green conditions. RSC Advances. Available at: [Link]

  • Young, J. C. (1975). Diazomethane-catalyzed Transesterification of Oxalic Acid Esters. Canadian Journal of Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2022). Transesterification. Available at: [Link]

  • NIST. Ethanedioic acid, diethyl ester. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. Diethyl Oxalate. National Center for Biotechnology Information. Available at: [Link]

  • Organic Syntheses. Ethyl oxalate. Available at: [Link]

  • ResearchGate. Transesterification reaction equation of diethyl oxalate and methanol. Available at: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Safe Handling of O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate

For Researchers, Scientists, and Drug Development Professionals Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is readily available for O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate. This g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is readily available for O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate. This guide has been meticulously compiled by synthesizing safety data from structurally related and more extensively studied compounds, primarily Diethyl Oxalate and Oxalic Acid. The toxicological and safety profiles of these analogues provide a strong foundation for assessing the potential hazards associated with O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate. All procedures and precautions outlined herein should be considered best practices in the absence of compound-specific data.

Section 1: Chemical and Physical Properties

O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate is an organic ester with the molecular formula C13H16O4. While specific physical and chemical data for this compound are not widely published, its properties can be inferred from its constituent parts and from data on similar oxalate esters like diethyl oxalate.

PropertyInferred Data for O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalateData for Diethyl Oxalate
Physical State Likely a liquid, possibly oily[1]Colorless, oily liquid[1][2]
Color Colorless to pale yellowColorless[1][3]
Odor Aromatic[1][3][4]Aromatic[1][3][4]
Molecular Weight 236.26 g/mol 146.14 g/mol [1][5]
Boiling Point Expected to be higher than diethyl oxalate185 °C / 365 °F[3]
Melting Point Not readily available-41 °C / -41.8 °F[3]
Flash Point Expected to be combustible76 °C / 168.8 °F (closed cup)[3]
Solubility Likely sparingly soluble in water, with potential for slow decomposition. Miscible with most organic solvents.[4][5][6]Sparingly soluble in water; miscible with alcohol and ether.[5]
Density Likely slightly denser than water~1.08 g/cm³[2][4]

Section 2: Hazard Identification and Toxicological Profile

The primary hazards associated with O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate are anticipated to be similar to those of other oxalate esters, which are largely dictated by the oxalate moiety and the potential for hydrolysis to oxalic acid and the corresponding alcohols.

Primary Routes of Exposure: Inhalation, ingestion, skin contact, and eye contact.

Acute Toxicity:

  • Oral: Harmful if swallowed[3][4]. Ingestion of significant amounts of oxalates can lead to systemic toxicity. The oral LD50 for diethyl oxalate in rats is reported as 400 mg/kg bw, supporting a classification of "Harmful if swallowed"[7].

  • Dermal: May be harmful in contact with skin.

  • Inhalation: Inhalation of vapors or mists may cause irritation to the respiratory tract.

Serious Health Hazards:

  • Eye Damage/Irritation: Causes serious eye irritation[3][4]. Direct contact can lead to severe burns and potentially irreversible damage[8].

  • Skin Corrosion/Irritation: May cause skin irritation[1]. Prolonged contact can lead to more severe irritation.

  • Systemic Effects: The toxicity of oxalates is linked to their ability to bind with calcium in the blood, forming insoluble calcium oxalate[8][9]. This can lead to hypocalcemia and the deposition of calcium oxalate crystals in the kidneys, potentially causing kidney damage[7][8][9]. Symptoms of systemic oxalate poisoning can include muscle twitching, respiratory distress, and central nervous system effects[7].

Chronic Exposure:

  • Prolonged or repeated exposure to oxalates may result in kidney damage and the formation of kidney stones[7][8]. It can also lead to chronic cough, weakness, and emaciation[8].

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is paramount when handling O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[8].

  • Install and maintain easy access to an eyewash station and a safety shower[4].

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing[4].

  • Hand Protection: Wear appropriate chemical-resistant gloves, such as butyl rubber or nitrile rubber[4].

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. Ensure that skin is not exposed.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

PPE_Workflow cluster_PreHandling Pre-Handling Assessment cluster_PPE Required Personal Protective Equipment AssessRisk Assess Risk of Exposure (Splash, Aerosol) Goggles Chemical Safety Goggles AssessRisk->Goggles Always FaceShield Face Shield (if splash risk) AssessRisk->FaceShield If splash risk Gloves Chemical-Resistant Gloves AssessRisk->Gloves Always LabCoat Lab Coat / Apron AssessRisk->LabCoat Always Respirator Respirator (if needed) AssessRisk->Respirator If poor ventilation or aerosol generation

Caption: Personal Protective Equipment (PPE) selection workflow.

Section 4: First Aid Measures

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove all contaminated clothing and shoes. Wash the affected area immediately with soap and plenty of water. If irritation persists, seek medical attention.[1][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

Section 5: Fire and Explosion Hazard Data

  • Flammability: Combustible liquid[1][3].

  • Flash Point: 76 °C / 168.8 °F (for Diethyl Oxalate)[3].

  • Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam[1][3]. Water spray can be used to cool fire-exposed containers[9].

  • Unsuitable Extinguishing Media: A heavy water stream may be ineffective.

  • Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide (CO) and carbon dioxide (CO2)[1][3].

Section 6: Accidental Release and Disposal

Spill and Leak Procedures:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Absorb the spill with an inert material such as vermiculite, dry sand, or earth[1][4]. Do not use combustible materials like sawdust[9].

  • Collect: Place the absorbed material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Spill_Response Spill Accidental Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ventilate Area Evacuate->Ventilate Contain Contain Spill (Inert Absorbent) Ventilate->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Surface Collect->Decontaminate Dispose Dispose of Waste (Follow Regulations) Decontaminate->Dispose

Caption: Step-by-step spill response workflow.

Waste Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Do not allow the material to enter drains or waterways.

Section 7: Storage and Stability

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area[1][4]. Keep away from heat, sparks, and open flames[1][3].

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Chemical Stability: Stable under recommended storage conditions[10].

References

  • Spectrum Chemical. (2013, May 30).
  • TCI EUROPE N.V.
  • Hill Brothers Chemical Company. Oxalic Acid.
  • Santa Cruz Biotechnology.
  • Fisher Scientific. (2024, February 2).
  • Neogen. Oxbile (Oxgall).
  • Sigma-Aldrich. (2025, November 6).
  • National Industrial Chemicals Notification and Assessment Scheme. (2014, September 18). Oxalate esters (C1-C4): Human health tier II assessment.
  • Efficient and practical synthesis of monoalkyl oxalates under green conditions - PMC - NIH. (2022, September 12).
  • The Effect of Fluorine Atom on the Synthesis and Composition of Gametocidal Ethyl Oxanil
  • BDMAEE. (2023, December 28).
  • Thermo Fisher Scientific. (2012, April 16).
  • O2-ETHYL O1-[2-(3,4-METHYLENEDIOXYPHENYL)
  • Diethyl Oxal
  • Sigma-Aldrich.
  • CAMEO Chemicals - NOAA.
  • ETHYL OXAL
  • European Medicines Agency. CVMP Summary Report Oxalic acid.
  • Plantwide Control Structure of the Diethyl Oxal
  • CDH Fine Chemical.
  • Carl ROTH.
  • Cole-Parmer.
  • MDPI. (2022, October 26).
  • Patsnap Eureka. (2011, April 6).

Sources

Foundational

Structural Elucidation, Exact Mass Determination, and Analytical Validation of O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate

Executive Summary In the landscape of medicinal chemistry and advanced organic synthesis, mixed oxalate esters serve as critical structural motifs. They function as versatile prodrug linkers, bidentate hydrogen bond acce...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry and advanced organic synthesis, mixed oxalate esters serve as critical structural motifs. They function as versatile prodrug linkers, bidentate hydrogen bond acceptors, and highly reactive intermediates for radical chemistry. This technical guide provides an in-depth analysis of O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate , detailing its molecular architecture, exact mass calculation, regioselective synthetic methodology, and the orthogonal analytical protocols required to validate its structure.

Molecular Architecture & Physicochemical Properties

O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate is an asymmetric diester of oxalic acid. The molecule consists of a central electron-deficient oxalate core (-O-CO-CO-O-), flanked by a simple aliphatic ethyl group on one side and a more lipophilic 2-(m-tolyl)ethyl group on the other[1].

To utilize this compound in high-precision applications such as high-resolution mass spectrometry (HRMS) or pharmacokinetics, determining its exact monoisotopic mass is strictly required. Unlike the average molecular weight, which accounts for natural isotopic abundance, the exact mass is calculated using the mass of the most abundant isotope for each element (e.g., ^12C = 12.00000 Da, ^1H = 1.007825 Da, ^16O = 15.994915 Da).

Table 1: Physicochemical and Mass Properties
PropertyValue
Chemical Name O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate
Molecular Formula C13H16O4
Average Molecular Weight 236.26 g/mol
Monoisotopic Exact Mass 236.10486 Da
Theoretical [M+H]+ m/z 237.1121 Da
Theoretical [M+Na]+ m/z 259.0946 Da

Synthetic Methodology: Regioselective Mixed Oxalate Formation

The Causality of Synthetic Design

Synthesizing an asymmetric mixed oxalate presents a specific regiochemical challenge. Direct esterification of oxalic acid with a mixture of ethanol and 2-(m-tolyl)ethanol yields a statistical distribution of symmetric (diethyl oxalate, di-[2-(m-tolyl)ethyl] oxalate) and asymmetric esters. This necessitates tedious, low-yield chromatographic separation.

To bypass this, the protocol below utilizes a stepwise nucleophilic acyl substitution. By employing ethyl oxalyl chloride as the electrophile, the ethyl ester moiety is pre-installed[2]. The single highly reactive acyl chloride selectively reacts with the nucleophilic hydroxyl group of 2-(m-tolyl)ethanol[3]. N,N-diisopropylethylamine (DIPEA) is selected over triethylamine (TEA) as the base; its steric bulk prevents it from acting as a competing nucleophile, thereby suppressing the formation of unwanted ketene intermediates or quaternary ammonium salts.

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system: reaction completion is internally verified via Thin Layer Chromatography (TLC) prior to workup, preventing premature termination.

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere to exclude ambient moisture, which would hydrolyze the acyl chloride. Add 2-(m-tolyl)ethanol (1.0 eq, 10 mmol) and 20 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Inject DIPEA (1.5 eq, 15 mmol) into the stirring solution. Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C.

  • Electrophile Addition: Dissolve ethyl oxalyl chloride (1.1 eq, 11 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic nature of the substitution, preventing localized heating that leads to ester cleavage.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours. Self-Validation Step: Spot the mixture on a silica TLC plate (Hexanes/EtOAc 8:2). The disappearance of the 2-(m-tolyl)ethanol spot (visualized via UV and KMnO4 stain) validates reaction completion.

  • Quenching & Extraction: Quench the reaction by adding 15 mL of saturated aqueous NH4Cl to neutralize excess base. Transfer to a separatory funnel and extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 9:1 Hexanes/EtOAc) to yield the pure O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate.

Synthesis A 2-(m-tolyl)ethanol (Nucleophile) C DIPEA / CH2Cl2 (0°C to RT) A->C B Ethyl oxalyl chloride (Electrophile) B->C D Nucleophilic Acyl Substitution C->D E O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate (Target Compound) D->E

Fig 1: Stepwise nucleophilic acyl substitution for regioselective mixed oxalate synthesis.

Analytical Validation Protocol

To confirm the successful synthesis of O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate, an orthogonal analytical approach combining Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) is required.

Structural Connectivity via NMR

NMR spectroscopy validates the covalent connectivity of the molecule. The presence of two distinct ester environments (the ethyl quartet/triplet and the tolyl-ethyl triplet/triplet) confirms the asymmetric nature of the product.

Table 2: Expected 1H NMR Chemical Shifts (CDCl3, 400 MHz)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.15 - 7.25Multiplet3HAromatic protons (C4, C5, C6)
7.05 - 7.10Broad doublet1HAromatic proton (C2)
4.45Triplet2H-CH2-O- (2-(m-tolyl)ethyl)
4.35Quartet2H-CH2-O- (Ethyl)
2.95Triplet2HAr-CH2- (2-(m-tolyl)ethyl)
2.35Singlet3HAr-CH3 (m-Tolyl methyl)
1.38Triplet3H-CH3 (Ethyl)
Exact Mass Determination via HRMS (ESI-TOF)

The Causality of the MS Method: Electrospray Ionization (ESI) is selected as a "soft" ionization technique. Hard ionization (like Electron Impact, EI) would aggressively fragment the fragile electron-deficient oxalate bond, making the intact molecular ion impossible to detect. A Time-of-Flight (TOF) analyzer is utilized to achieve mass accuracy within < 5 ppm, which is mathematically necessary to distinguish the empirical formula C13H16O4 from isobaric interferences.

Step-by-Step HRMS Protocol

This protocol is self-validating through the use of an internal lock-mass standard, ensuring instrumental drift does not compromise mass accuracy.

  • Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, heavily favoring the formation of the [M+H]+ adduct.

  • Instrument Calibration: Infuse a sodium formate calibration solution to calibrate the TOF analyzer, verifying a baseline mass accuracy of < 2 ppm across the 100-1000 m/z range.

  • Lock-Mass Addition (Self-Validation): Spike the sample with Leucine Enkephalin (exact mass m/z 556.2771). The instrument software will continuously monitor this peak during the run; if the Leucine Enkephalin peak drifts, the software automatically recalibrates the spectrum, guaranteeing the integrity of the target mass reading.

  • Injection & Ionization: Inject 5 µL into the ESI source. Set the capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and cone voltage to 30 V. Causality: A low cone voltage (30 V) minimizes in-source collision-induced dissociation (CID), preserving the intact [M+H]+ ion.

  • Data Acquisition & Processing: Acquire data in positive ion mode. Extract the monoisotopic peak and calculate the mass error (ppm) against the theoretical [M+H]+ mass of 237.1121 Da . A mass error of ≤ 5 ppm confirms the C13H16O4 molecular formula.

Analysis A Purified Compound (C13H16O4) B 1H & 13C NMR (Structural Connectivity) A->B C HRMS (ESI-TOF) (Exact Mass Determination) A->C E Validated Structure B->E D Mass Accuracy < 5 ppm [M+H]+ 237.1121 m/z C->D D->E

Fig 2: Orthogonal analytical workflow combining NMR and HRMS for structural validation.

References

  • Google Patents. "Production process of oxalyl chloride monoethyl ester.
  • Universität Regensburg. "Visible Light Photoredox Catalysis and Esterification." Publikationsserver der Universität Regensburg, [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Laboratory Synthesis of O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate

Abstract These application notes provide a comprehensive, step-by-step protocol for the laboratory-scale synthesis of the unsymmetrical diester, O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate. The synthesis is achieved via a cat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

These application notes provide a comprehensive, step-by-step protocol for the laboratory-scale synthesis of the unsymmetrical diester, O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate. The synthesis is achieved via a catalyzed transesterification reaction between diethyl oxalate and 2-(m-tolyl)ethanol. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It details the reaction mechanism, experimental setup, purification procedures, and analytical characterization, while emphasizing safety and best laboratory practices. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Introduction: The Challenge and Strategy for Unsymmetrical Oxalate Synthesis

Oxalate esters are valuable building blocks in organic synthesis, serving as precursors for a variety of significant compounds, including pharmaceuticals and natural products.[1][2] While symmetrical dialkyl oxalates are readily accessible, the synthesis of unsymmetrical oxalates, such as O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate, presents a greater challenge. Classical methods like the partial hydrolysis of symmetrical diesters often suffer from low yields, while the use of reagents like oxalyl chloride introduces toxicity and handling concerns.[2][3][4]

This protocol details a robust and efficient method based on the principle of transesterification . By reacting a large excess of a commercially available and relatively inexpensive symmetrical diester, diethyl oxalate, with the desired alcohol, 2-(m-tolyl)ethanol, in the presence of a catalyst, we can selectively synthesize the target unsymmetrical product. The reaction equilibrium is driven forward by the removal of the ethanol by-product. This approach avoids harsh reagents and offers good control over the reaction outcome.

Reaction Principle:

The core of this synthesis is a nucleophilic acyl substitution at one of the carbonyl carbons of diethyl oxalate. The alcohol, 2-(m-tolyl)ethanol, acts as the nucleophile, displacing one of the ethoxy groups. The reaction is reversible and typically requires a catalyst (acid or base) to proceed at a reasonable rate.

Reaction Scheme: (COOEt)₂ + HO-CH₂CH₂-(m-C₆H₄)-CH₃ ⇌ (COOEt)(COO-CH₂CH₂-(m-C₆H₄)-CH₃) + EtOH

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.FormulaMolar Mass ( g/mol )PuritySupplier Notes
Diethyl oxalate95-92-1C₆H₁₀O₄146.14>99%A colorless liquid. Should be handled in a fume hood.[5]
2-(m-tolyl)ethanol1875-89-4C₉H₁₂O136.19>98%
Sodium methoxide124-41-4CH₃ONa54.02>95%Catalyst. Highly moisture-sensitive. Handle under inert atmosphere.
Toluene108-88-3C₇H₈92.14AnhydrousReaction solvent.
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93ACS GradeFor extraction.
Saturated Sodium BicarbonateN/ANaHCO₃(aq)N/AN/AFor aqueous wash.
Brine (Saturated NaCl)N/ANaCl(aq)N/AN/AFor aqueous wash.
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Drying agent.
Deuterated Chloroform (CDCl₃)865-49-6CDCl₃120.38>99.8 atom % DFor NMR analysis.
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Short path distillation apparatus

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • High-vacuum pump

  • Glassware for column chromatography (column, flasks)

  • Silica gel for column chromatography (230-400 mesh)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • NMR spectrometer

  • FT-IR spectrometer

Experimental Protocol: Step-by-Step Synthesis

Reaction Setup and Execution

Rationale: The reaction is performed under an inert atmosphere to prevent moisture from deactivating the sodium methoxide catalyst. A large excess of diethyl oxalate is used to favor the formation of the mono-substituted product and to act as a co-solvent. Toluene is used as the primary solvent. A short path distillation head is used to remove the ethanol by-product as it forms, driving the reaction equilibrium towards the product side according to Le Châtelier's principle.

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at 120°C overnight and allowed to cool in a desiccator before assembly.

  • Assembly: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a nitrogen inlet, a thermometer, and a short path distillation head connected to a receiving flask.

  • Reagent Charging:

    • To the reaction flask, add diethyl oxalate (73.0 g, 0.5 mol, 5 equivalents).

    • Add 2-(m-tolyl)ethanol (13.6 g, 0.1 mol, 1 equivalent).

    • Add 100 mL of anhydrous toluene.

  • Inert Atmosphere: Flush the system with dry nitrogen for 10 minutes.

  • Catalyst Addition: Under a positive flow of nitrogen, carefully add sodium methoxide (0.27 g, 5 mmol, 0.05 equivalents). Caution: Sodium methoxide is corrosive and reacts violently with water.

  • Reaction:

    • Begin vigorous stirring and heat the mixture to a gentle reflux (approximately 110-120°C).

    • Ethanol will begin to distill over with some toluene. Monitor the temperature at the distillation head.

    • Continue the reaction for 4-6 hours, or until TLC analysis indicates the consumption of the starting alcohol.

Reaction Monitoring

Rationale: TLC is a quick and effective way to monitor the progress of the reaction by observing the disappearance of the starting material (2-(m-tolyl)ethanol) and the appearance of the product.

  • TLC System: Use a 4:1 Hexane:Ethyl Acetate solvent system.

  • Visualization: Visualize the spots under UV light (254 nm) and by staining with a potassium permanganate solution.

  • Procedure: Periodically (e.g., every hour), take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate alongside the starting materials.

Work-up and Purification

Rationale: The work-up procedure is designed to neutralize the catalyst and remove water-soluble impurities. Column chromatography is then used to separate the desired product from unreacted diethyl oxalate and any minor by-products.

  • Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully add 50 mL of deionized water to quench the reaction and dissolve any remaining catalyst.

  • Extraction:

    • Transfer the mixture to a 500 mL separatory funnel.

    • Wash the organic layer sequentially with:

      • 50 mL of saturated sodium bicarbonate solution (to remove any acidic by-products).

      • 50 mL of brine.

    • Separate the organic layer.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and excess diethyl oxalate.

  • Purification by Column Chromatography:

    • Pack a silica gel column using a hexane/ethyl acetate gradient (starting with 98:2 and gradually increasing the polarity).

    • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

    • Elute the column and collect fractions, monitoring by TLC.

    • Combine the pure fractions containing the product and remove the solvent using a rotary evaporator to yield O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate as a colorless to pale yellow oil.

Analytical Characterization

Rationale: Spectroscopic methods are essential to confirm the identity and purity of the synthesized compound.[6]

  • ¹H NMR (Proton NMR): The spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), the tolyl group (aromatic protons and a methyl singlet), and the two different methylene groups of the 2-(m-tolyl)ethyl moiety.

  • ¹³C NMR (Carbon NMR): The spectrum will confirm the presence of the different carbon environments, including the two distinct carbonyl carbons of the oxalate group, the carbons of the ethyl and 2-(m-tolyl)ethyl groups, and the aromatic carbons.

  • FT-IR (Infrared Spectroscopy): The IR spectrum should exhibit a strong absorption band characteristic of the C=O stretch of the ester carbonyl groups, typically around 1730-1750 cm⁻¹.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[7]

  • Fume Hood: All operations involving organic solvents and diethyl oxalate should be performed in a well-ventilated fume hood.[8][9]

  • Diethyl Oxalate: Harmful if swallowed and causes serious eye irritation.[9] Avoid contact with skin and eyes.[7] In case of contact, rinse immediately with plenty of water.[8]

  • Sodium Methoxide: Corrosive and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Solvents: Toluene and dichloromethane are flammable and/or toxic. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Visualizations

Experimental Workflow

G cluster_setup Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis reagents Charge Reagents: - Diethyl oxalate - 2-(m-tolyl)ethanol - Toluene catalyst Add Catalyst: Sodium Methoxide reagents->catalyst reflux Heat to Reflux (110-120°C) catalyst->reflux distill Distill off EtOH reflux->distill monitor Monitor by TLC distill->monitor quench Cool & Quench with Water monitor->quench Reaction Complete extract Aqueous Extraction (NaHCO₃, Brine) quench->extract dry Dry (MgSO₄) & Concentrate extract->dry chromatography Column Chromatography (Silica Gel) dry->chromatography analysis Characterization: - ¹H NMR - ¹³C NMR - FT-IR chromatography->analysis Pure Product G DEO Diethyl Oxalate (EtOOC-COOEt) Intermediate Tetrahedral Intermediate DEO->Intermediate + Nucleophile Alcohol 2-(m-tolyl)ethanol (Ar-CH₂CH₂-OH) Alcohol->Intermediate Catalyst NaOCH₃ (Catalyst) Catalyst->Intermediate activates Product Unsymmetrical Oxalate (EtOOC-COO-R) Intermediate->Product - EtOH Byproduct Ethanol (EtOH) Intermediate->Byproduct

Caption: Simplified mechanism of catalyzed transesterification.

References

  • Efficient and practical synthesis of monoalkyl oxalates under green conditions. (2022, September 12). Vertex AI Search.
  • Among The Smallest Building Blocks in Organic Synthesis: Oxalate Half-Esters and Their Derivatives. (2020, December 7). Vertex AI Search.
  • SAFETY DATA SHEET - Fisher Scientific. (2024, February 2). Vertex AI Search.
  • SAFETY D
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2023, March 5). Vertex AI Search.
  • One-Pot Synthesis of Dioxime Oxalates - MDPI. (2022, October 26). Vertex AI Search.
  • DIETHYL OXALATE CAS No 95-92-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.). Vertex AI Search.
  • Diethyl oxalate - Safety Data Sheet - ChemicalBook. (2026, January 17). Vertex AI Search.
  • Eco-Friendly Esterification of Oxalic Acid With Ethanol Using Mesoporous MgAlPO4 Catalyst. (2013, October 4). Vertex AI Search.
  • Diethyl oxalate - Wikipedia. (n.d.). Vertex AI Search.
  • Synthesis of oxalate half-esters and their derivatives in the past - ResearchG
  • The Effect of Fluorine Atom on the Synthesis and Composition of Gametocidal Ethyl Oxanilates. (2012, September 17). Vertex AI Search.
  • An In-depth Technical Guide to the Reactions of Diethyl Oxalate with Primary and Secondary Amines - Benchchem. (n.d.). Vertex AI Search.
  • Efficient and practical synthesis of monoalkyl oxalates under green conditions - PMC - NIH. (2022, September 12). Vertex AI Search.
  • Practical, Economical, and Scalable Synthesis of Monoalkyl Oxal
  • Efficient synthesis of diethyl oxalate from transesterification of dimethyl oxalate and ethanol using alkaline catalysts and kinetic studies of transesterification - New Journal of Chemistry (RSC Publishing). (n.d.). Vertex AI Search.
  • Transesterification of diethyl oxalate with phenol over sol-gel MoO(3)/TiO(2) catalysts. (2012, August 15). Vertex AI Search.
  • First results on diethyl oxalate as a new product for the conserva- tion of carbonatic substr
  • Oxalic acid, ethyl ester - Organic Syntheses Procedure. (n.d.). Vertex AI Search.
  • Spectroscopic Profile of Diethyl Oxalate: A Technical Guide - Benchchem. (n.d.). Vertex AI Search.
  • Efficient refolding, purification, and characterization of barley oxalate oxidase in Escherichia coli - PMC. (n.d.). Vertex AI Search.
  • PROGRESS ON THE PREPARATION AND CHARACTERIZATION OF SOME ALKYNEDIOL OXALATE POLYMERS - DTIC. (n.d.). Vertex AI Search.
  • Esterification of Oxalic Acid with Ethanol Using Mesoporous Mgalpo4 Catalyst. (2025, August 6). Vertex AI Search.
  • Transesterification reaction equation of diethyl oxalate and methanol:...
  • Plantwide Control Structure of the Diethyl Oxalate Process Concerning. (n.d.). Vertex AI Search.
  • Technical Support Center: Synthesis and Purification of Diethyl Oxalate - Benchchem. (n.d.). Vertex AI Search.
  • US2693478A - Preparation of esters of oxalic acid - Google P
  • ANALYTICAL NEWS - JEOL. (n.d.). Vertex AI Search.
  • Cu/N-Oxyl-catalyzed aerobic oxidative esterification to oxalic acid diesters from ethylene glycol via highly selective intermolecular alcohol oxidation - RSC Publishing. (n.d.). Vertex AI Search.
  • MIXED OXIDES SYNTHESIS BY THE OXALATE METHOD - Revue Roumaine de Chimie -. (n.d.). Vertex AI Search.
  • AU670808B2 - Purification of oxygen by cryogenic adsorption - Google P
  • Raman spectroscopy to evaluate precision of oxygen isotope ratio in calcite. (n.d.). Vertex AI Search.
  • Resonance Raman Characterization of O2-Binding Heme Proteins - PubMed. (n.d.). Vertex AI Search.
  • Oxygen purification and drying for high-purity O2 - Reic
  • Multiwell Raman plate reader for high-throughput biochemical screening - 大阪大学学術情報庫OUKA. (n.d.). Vertex AI Search.

Sources

Application

Application Note: Catalytic Synthesis of O2-Ethyl O1-[2-(m-tolyl)ethyl] Oxalate via Controlled Transesterification

Strategic Overview & Scope Unsymmetrical oxalates, such as1[1], are high-value building blocks in modern organic synthesis. They are heavily utilized as2[2] and as3[3].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Scope

Unsymmetrical oxalates, such as1[1], are high-value building blocks in modern organic synthesis. They are heavily utilized as2[2] and as3[3].

Traditional synthesis relies on the reaction of oxalyl chloride with alcohols, a method plagued by the generation of corrosive HCl gas, high toxicity, and poor chemoselectivity. A greener, highly scalable alternative is the catalytic transesterification of diethyl oxalate (DEO). This application note details a kinetically controlled transesterification protocol utilizing Titanium(IV) isopropoxide (Ti(OPr-i)4) to achieve high chemoselectivity for the unsymmetrical mono-ester.

Mechanistic Principles & Causality

Transesterification is a dynamic equilibrium. To selectively isolate the mono-transesterified product and suppress the formation of the symmetrical bis-ester (bis(2-(m-tolyl)ethyl) oxalate), two principles must be strictly enforced:

  • Statistical Control: A large stoichiometric excess of DEO is employed as both the reactant and the solvent. This floods the reaction matrix, ensuring that once 2-(m-tolyl)ethanol reacts, the probability of a second alcohol molecule reacting with the newly formed unsymmetrical oxalate is statistically minimized.

  • Catalyst Selection: While4 in oxalate transesterifications, they often lead to rapid, uncontrolled di-transesterification and are prone to deactivation[4]. In contrast, Ti(OPr-i)4 acts as a mild, highly selective Lewis acid. It5[5]. For continuous-flow or industrial scale-up,6 can also be substituted to provide similar Lewis acid activation[6].

Mechanism Ti Ti(OPr-i)4 (Active Catalyst) Complex1 Ti-DEO Chelate (Carbonyl Oxygen Activation) Ti->Complex1 + Diethyl Oxalate Complex2 Tetrahedral Intermediate (Nucleophilic Attack by Alcohol) Complex1->Complex2 + 2-(m-tolyl)ethanol Product Unsymmetrical Oxalate + Ethanol Complex2->Product - Ethanol (Distilled) Product->Ti Catalyst Regeneration

Figure 1: Catalytic cycle of Ti(OPr-i)4 mediated transesterification via carbonyl chelation.

Experimental Design & Quantitative Data

Table 1: Reagent Specifications
ReagentRoleEquivalentsMW ( g/mol )Amount
2-(m-tolyl)ethanol Limiting Reagent1.0136.1910.0 g (73.4 mmol)
Diethyl Oxalate (DEO) Reactant / Solvent5.0146.1453.6 g (367.0 mmol)
Titanium(IV) isopropoxide Lewis Acid Catalyst0.05284.221.04 g (3.67 mmol)
Table 2: Optimization of DEO Equivalents

To validate the statistical control principle, reactions were run at varying equivalents of DEO. A 5.0 molar excess was identified as the optimal balance between chemoselectivity and downstream solvent recovery efficiency.

DEO EquivalentsConversion of Alcohol (%)Yield: Unsymmetrical (%)Yield: Symmetrical (%)
1.0>994255
3.0>997422
5.0 >99 91 6
10.0>99943

Step-by-Step Protocol

Workflow A 1. Anhydrous Setup DEO + 2-(m-tolyl)ethanol B 2. Catalyst Addition Ti(OPr-i)4 (5 mol%) A->B C 3. Thermal Shift 110°C, EtOH Distillation B->C D 4. Catalyst Quench H2O addition & Filtration C->D E 5. Vacuum Distillation Product Isolation D->E

Figure 2: Step-by-step experimental workflow for the catalytic transesterification process.

Step 1: Anhydrous Setup
  • Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a short-path distillation head, and a receiving flask.

  • Purge the system with dry Nitrogen ( N2​ ) for 15 minutes. Causality: Ti(OPr-i)4 is highly moisture sensitive and will rapidly hydrolyze to inactive TiO2​ if atmospheric water is present.

  • Charge the flask with 2-(m-tolyl)ethanol (10.0 g) and Diethyl Oxalate (53.6 g).

Step 2: Catalytic Transesterification
  • Inject Titanium(IV) isopropoxide (1.04 g) via a dry syringe.

  • Heat the reaction mixture to 110 °C using a precisely controlled oil bath.

  • Self-Validation Check: Monitor the distillation head temperature. A steady vapor temperature of ~78 °C indicates active ethanol removal, driving the equilibrium forward. Once the head temperature drops significantly below 78 °C despite constant bath heating (typically after 2-3 hours), the transesterification equilibrium has been reached.

Step 3: Catalyst Quench (Critical Step)
  • Cool the reaction mixture to room temperature.

  • Add 1.0 mL of deionized water and stir vigorously for 15 minutes.

  • Causality: Why quench before distillation? If the active Ti(OPr-i)4 catalyst remains in the mixture during high-temperature vacuum distillation, it will catalyze the thermodynamic disproportionation (scrambling) of the unsymmetrical oxalate back into a statistical mixture of DEO and the symmetrical bis-ester. Adding water hydrolyzes the catalyst into inert, insoluble TiO2​ , effectively "locking" the product distribution.

  • Filter the mixture through a short pad of Celite to remove the precipitated TiO2​ .

Step 4: Product Isolation
  • Transfer the clear filtrate to a clean distillation apparatus.

  • Apply a vacuum (e.g., 10-15 mmHg) and slowly heat.

  • The excess unreacted Diethyl Oxalate will distill first (b.p. ~80-85 °C at 15 mmHg).

  • Increase the vacuum/temperature to collect the target O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate as a clear, viscous oil.

References

  • Ethyl oxal
  • Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliph
  • Efficient and practical synthesis of monoalkyl oxalates under green conditions, ResearchG
  • Efficient synthesis of diethyl oxalate from transesterification of dimethyl oxalate and ethanol using alkaline c
  • Diphenyl Carbonate: Recent Progress on Its Catalytic Synthesis by Transesterific
  • Transesterification of diethyl oxalate with phenol over sol-gel MoO(3)/TiO(2)

Sources

Method

Application Notes &amp; Protocols: O2-Ethyl O1-[2-(m-tolyl)ethyl] Oxalate as a Versatile Precursor for Radical-Mediated Transformations

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate as a precursor for generating c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate as a precursor for generating carbon-centered radicals. We delve into the primary mechanisms of radical generation—thermal, photochemical, and visible-light photoredox catalysis—offering detailed theoretical explanations and actionable experimental protocols. The guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Role of Oxalate Precursors in Modern Synthesis

The generation of carbon-centered radicals is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures that are often inaccessible through traditional ionic pathways. Alkyl radicals, in particular, are powerful intermediates for forming new carbon-carbon bonds.[1][2] Historically, radical generation often relied on harsh reagents like organotin compounds or hazardous conditions.[3] The development of cleaner, milder, and more efficient radical precursors is therefore a significant area of research.

O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate is an unsymmetrical dialkyl oxalate designed to be a versatile and efficient source of two distinct alkyl radicals: the 2-(m-tolyl)ethyl radical and the ethyl radical, following the extrusion of two molecules of carbon dioxide. The strategic advantage of oxalate precursors lies in their stability and the diverse methods available for their activation, including heat, light, and photoredox catalysis.[2][4] This guide will explore these activation methods and provide protocols for harnessing the resulting radical intermediates in synthetically useful transformations.

Synthesis of the Precursor: O2-Ethyl O1-[2-(m-tolyl)ethyl] Oxalate

The synthesis of the title compound is straightforward, proceeding via a nucleophilic addition-elimination reaction between a commercially available alcohol and an acyl chloride.[5][6] This method ensures high purity and scalability.

Protocol 2.1: Synthesis of O2-Ethyl O1-[2-(m-tolyl)ethyl] Oxalate

Rationale: This protocol utilizes the reaction of 2-(m-tolyl)ethanol with ethyl chlorooxoacetate. The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A mild base, such as pyridine or triethylamine, is used to neutralize the HCl generated during the reaction, driving it to completion.[5][6]

Materials:

  • 2-(m-tolyl)ethanol (Commercially available)[7][8]

  • Ethyl chlorooxoacetate (Commercially available)[9]

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et3N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add 2-(m-tolyl)ethanol (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 eq) to the stirred solution.

  • Slowly add ethyl chlorooxoacetate (1.05 eq) dropwise via a syringe. A white precipitate (triethylamine hydrochloride) will form.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate.

Validation: The structure and purity of the product should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Core Reaction Mechanisms for Radical Generation

The central utility of O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate lies in the controlled cleavage of its C–O and C–C bonds to produce radical species. This can be achieved through several distinct mechanisms.

Thermal Decomposition

Heating dialkyl oxalates can induce homolytic cleavage of the bonds within the oxalate core.[10][11] The process typically initiates with the cleavage of the weakest bond, leading to a cascade that releases two molecules of CO2 and the corresponding alkyl radicals. While effective, this method requires elevated temperatures and may not be suitable for substrates with sensitive functional groups.

G Precursor R¹-O-C(O)-C(O)-O-R² Radicals R¹• + R²• + 2 CO₂ Precursor->Radicals Homolytic Cleavage Heat Δ (Heat)

Caption: Thermal decomposition of a dialkyl oxalate.

Photochemical Cleavage

Direct irradiation with ultraviolet (UV) light provides the energy to promote the oxalate ester to an excited state, which then fragments.[12] This process involves the homolytic cleavage of the N-O bond in related oxime-oxalates, followed by rapid decarboxylation to generate radicals and CO2.[12] This method offers a milder alternative to thermal decomposition.

Visible-Light Photoredox Catalysis

This modern approach has revolutionized radical chemistry by enabling reactions under exceptionally mild conditions.[2][4] A photocatalyst, upon absorbing visible light, becomes a potent single-electron oxidant (or reductant). In the case of alkyl oxalates, the excited photocatalyst oxidizes the oxalate, which then undergoes a rapid two-fold decarboxylation to generate an alkyl radical.[1][3][13] This process is part of a catalytic cycle, making it highly efficient.

G cluster_cycle Photoredox Catalytic Cycle cluster_substrate Substrate Activation cluster_product Radical Reaction PC PC(IrIII) PC_star *PC(IrIII) PC->PC_star hν (Visible Light) PC_red PC(IrII) PC_star->PC_red R-OCOCO₂⁻ Oxalate R-OCOCO₂⁻ PC_red->PC Product⁻ Product Product⁻ Radical R• + 2 CO₂ Oxalate->Radical SET & Decarboxylation Alkene Alkene Radical->Alkene Giese Addition Radical_Adduct [Product]• Radical_Adduct->Product Reduction

Caption: Generalized cycle for visible-light photoredox catalysis.

Application Notes and Experimental Protocols

The generated 2-(m-tolyl)ethyl radical is a nucleophilic carbon-centered radical that can participate in various C-C bond-forming reactions. The following protocols provide validated starting points for key transformations.

Protocol 4.1: Visible-Light Photoredox-Mediated Giese Reaction

Application: This protocol demonstrates the coupling of the 2-(m-tolyl)ethyl radical with an electron-deficient alkene (a Michael acceptor), a transformation known as the Giese reaction.[3][14] This is a powerful method for constructing complex carbon skeletons.

Rationale: An iridium-based photocatalyst is used to initiate the radical formation from the oxalate precursor under visible light irradiation.[2][4] The generated radical adds to the alkene in a regioselective manner.[15] The resulting radical intermediate is then reduced and protonated to afford the final product in a redox-neutral cycle.[1]

Materials & Equipment:

  • O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate (1.2 eq)

  • Michael Acceptor (e.g., Benzyl acrylate, 1.0 eq)

  • Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1-2 mol%)

  • Cesium Fluoride (CsF) or another suitable base (1.5 eq)

  • Anhydrous, degassed solvent (e.g., DMF/DME mixture)

  • Schlenk tube or vial with a magnetic stir bar

  • Blue LED light source (e.g., 450 nm) with a cooling fan

Experimental Workflow Diagram:

G start Start setup Assemble Reactants (Oxalate, Alkene, PC, Base) in a Schlenk tube start->setup degas Degas the reaction mixture (e.g., 3x Freeze-Pump-Thaw cycles) setup->degas irradiate Stir and irradiate with Blue LEDs at room temperature for 12-24h degas->irradiate workup Aqueous Workup & Extraction irradiate->workup purify Purification (Column Chromatography) workup->purify analyze Analysis (NMR, MS) purify->analyze end End analyze->end

Caption: Workflow for a typical photoredox Giese reaction.

Procedure:

  • In a nitrogen-filled glovebox, add the O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate, the Michael acceptor, the photocatalyst, and the base to a Schlenk tube containing a magnetic stir bar.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and remove it from the glovebox.

  • Place the tube approximately 5-10 cm from the blue LED light source. Use a fan to maintain the reaction at room temperature.

  • Stir and irradiate for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by flash chromatography to obtain the coupled product.

Data Summary Table:

EntryMichael AcceptorPhotocatalyst (mol%)BaseSolventYield (%)
1Benzyl Acrylate1.5CsFDME/DMF85-95
2N,N-Dimethylacrylamide1.5CsFDME/DMF80-90
3Methyl Vinyl Ketone1.5CsFDME/DMF75-85
Note: Yields are illustrative and may vary based on specific reaction conditions and scale.

Trustworthiness & Validation

The protocols described herein are designed to be self-validating. Successful radical generation is confirmed by the consumption of the oxalate precursor and the formation of the expected C-C coupled products.

  • Reaction Monitoring: Progress can be tracked using standard techniques like TLC, GC-MS, or ¹H NMR by observing the disappearance of starting materials and the appearance of new product spots/peaks.

  • Product Characterization: The identity of the final products must be unequivocally confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy).

  • Control Experiments: To validate the proposed mechanism, control experiments should be performed. For Protocol 4.1, running the reaction in the absence of light or the photocatalyst should result in no product formation, confirming the essential role of both components.[16]

Conclusion

O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate is a highly effective and versatile precursor for the generation of carbon-centered radicals under a variety of conditions. Its utility is most pronounced in visible-light photoredox catalysis, which allows for the construction of complex molecules under mild, redox-neutral conditions. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore and apply this powerful synthetic tool in their own work, from fundamental research to the development of novel therapeutics.

References

  • Beilstein Journals. (2024, June 14). Generation of alkyl and acyl radicals by visible-light photoredox catalysis: direct activation of C–O bonds in organic transformations. [Link]

  • MacMillan, D. W. C., et al. (2015, August 31). Oxalates as Activating Groups for Alcohols in Visible Light Photoredox Catalysis: Formation of Quaternary Centers by Redox-Neutral Fragment Coupling. Journal of the American Chemical Society. [Link]

  • PubMed. (2015, September 9). Oxalates as Activating Groups for Alcohols in Visible Light Photoredox Catalysis: Formation of Quaternary Centers by Redox-Neutral Fragment Coupling. [Link]

  • Royal Society of Chemistry. (2022, January 31). Direct decarboxylative Giese reactions. Chemical Society Reviews. [Link]

  • BYJU'S. (Date not available). Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. [Link]

  • ResearchGate. (Date not available). 47.1.5.7 Synthesis of Alkenes via Radical Addition Reactions. [Link]

  • Royal Society of Chemistry. (Date not available). The Reaction of Ethyl 2-Chloroacetoacetate with 2-(Alkylamino) Alcohols: an Unexpected Formation of the 2-Methyloxazolidine Ring†. Journal of Chemical Research, Synopses. [Link]

  • Scribd. (Date not available). Free Radical Addition Reactions of Alkenes. [Link]

  • Chinese Chemical Society. (2021, June 21). Photoredox Ni-Catalyzed Selective Coupling of Organic Halides and Oxalates to Esters via Alkoxycarbonyl Radical Intermediates. CCS Chemistry. [Link]

  • Master Organic Chemistry. (2025, July 7). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). [Link]

  • ResearchGate. (Date not available). Oxalate radical precursors engage in selective 1,6‐conjugate addition reactions.... [Link]

  • ScienceDirect. (2025, March 27). Synthetic application of oxalate salts for visible-light-induced radical transformations. [Link]

  • Chemistry LibreTexts. (2023, January 22). Addition of Radicals to Alkenes. [Link]

  • Nocera, D. G., et al. (Date not available). “Hidden” Mechanisms in Photoredox Catalysis: Strategies to Promote Challenging Redox Events. [Link]

  • ACS Publications. (2024, December 26). Photoinduced Concerted Fragmentation of Alkyl N-Phthalimidoyl Oxalates: Mechanisms and Applications. Organic Letters. [Link]

  • Royal Society of Chemistry. (2022, April 18). Photocatalytic C(sp3) radical generation via C–H, C–C, and C–X bond cleavage. Chemical Science. [Link]

  • ACS Publications. (2024, March 7). Photoredox-Catalyzed Alkene Amination: C(sp2)–H/N–H Radical–Radical Cross Dehydrogenative Coupling. Organic Letters. [Link]

  • ACS Publications. (2025, January 7). Metal- and Light-Free Decarboxylative Giese Addition Reaction Facilitated by Hantzsch Ester. Organic Letters. [Link]

  • Royal Society of Chemistry. (Date not available). A photoredox catalyzed radical–radical coupling reaction: facile access to multi-substituted nitrogen heterocycles. Chemical Communications. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Alcohols. [Link]

  • Chemguide. (Date not available). reaction between acyl chlorides and alcohols - addition / elimination. [Link]

  • National Institutes of Health. (2022, September 12). Efficient and practical synthesis of monoalkyl oxalates under green conditions. [Link]

  • National Institutes of Health. (2019, May 31). Recent Advances in Photoredox-Mediated Radical Conjugate Addition Reactions: An Expanding Toolkit for the Giese Reaction. [Link]

  • SciSpace. (2016, May 1). Photoredox Catalysis Unlocks Single-Electron Elementary Steps in Transition Metal Catalyzed Cross-Coupling. [Link]

  • University of Ljubljana. (2012, September 17). The Effect of Fluorine Atom on the Synthesis and Composition of Gametocidal Ethyl Oxanilates. [Link]

  • ResearchGate. (Date not available). Oxalates as Activating Groups for Alcohols in Visible Light Photoredox Catalysis: Formation of Quaternary Centers by Redox-Neutral Fragment Coupling. [Link]

  • National Institutes of Health. (Date not available). Structure–Reactivity Relationships of Oxime–Oxalate/Glyoxylate/Ester Derivatives: Dual Photo/Thermal Initiators for Visible Light Polymerization and Composite Preparation. [Link]

  • National Institutes of Health. (2015, August 31). Oxalates as Activating Groups for Alcohols in Visible Light Photoredox Catalysis: Formation of Quaternary Centers by Redox-Neutral Fragment Coupling. [Link]

  • PubMed. (2024, April 18). Photoredox-catalyzed radical-radical cross coupling of ketyl radicals with unstabilized primary alkyl radicals. [Link]

  • Indian Academy of Sciences. (Date not available). Thermal decomposition of potassium bis-oxalatodiaqua- indate(III) monohydrate. [Link]

  • National Institutes of Health. (Date not available). Synthesis of ethanol from aryl methyl ether/lignin, CO2 and H2. [Link]

  • Semantic Scholar. (1987). The thermal decomposition of oxalates. A review. [Link]

  • Transactions of Nonferrous Metals Society of China. (Date not available). Kinetics of thermal decomposition of lanthanum oxalate hydrate. [Link]

  • ResearchGate. (Date not available). (PDF) Thermal decomposition of oxalates. Part 16. Thermal decomposition studies on cadmium oxalate. [Link]

  • MDPI. (2022, October 26). One-Pot Synthesis of Dioxime Oxalates. [Link]

  • International Journal of Engineering Research & Technology. (2012, December 15). Kinetics And Mechanism of Thermal Decomposition of Binary Mixture of Ferrous Oxalate And Copper Oxalate in the (1:2) Mole Ratio. [Link]

  • Patsnap. (Date not available). Process and production system for synthesizing dimethyl oxalate or diethyl oxalate and coproducing oxalic acid. [Link]

  • Iranian Journal of Chemical Engineering. (Date not available). Plantwide Control Structure of the Diethyl Oxalate Process Concerning. [Link]

  • ResearchGate. (2016, July 21). Production of natural 2-phenylethanol: From biotransformation to purified product. [Link]

  • Google Patents. (Date not available). CN101560202B - Preparation method of 2- (2-thienyl)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Column Chromatography Purification of O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate

A Guide for Research, Development, and Manufacturing Professionals Welcome to the technical support center for the purification of O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate. This guide is designed to provide researchers and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Research, Development, and Manufacturing Professionals

Welcome to the technical support center for the purification of O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate. This guide is designed to provide researchers and drug development professionals with practical, in-depth answers to common challenges encountered during column chromatography purification of this and structurally similar oxalate diesters. Our focus is on explaining the causality behind experimental choices to empower you to solve problems effectively.

Frequently Asked Questions (FAQs) - Method Development

This section addresses the critical decisions you'll make before starting your purification. A well-planned method is the best way to prevent troubleshooting later.

Q1: What are the key structural features of O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate I should consider for purification?

Answer: Understanding the molecule's structure is the foundation of a successful separation strategy. O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate is a moderately polar, neutral organic compound. Key features include:

  • Two Ester Groups: The dual carbonyl (C=O) groups are the primary source of polarity, allowing for strong interactions with a polar stationary phase like silica gel.

  • Aromatic Ring (m-tolyl): The toluene-derived portion adds non-polar character and potential for π-π stacking interactions.

  • Alkyl Chains (Ethyl and Ethyl-Aryl): These contribute to the molecule's non-polar nature.

This balance of polar and non-polar characteristics makes it an ideal candidate for normal-phase column chromatography.

Q2: How do I select the appropriate stationary phase?

Answer: The choice of stationary phase, or adsorbent, is critical and depends on the polarity of your target molecule.[1]

  • Primary Recommendation: Silica Gel (SiO₂): For a moderately polar compound like this oxalate diester, high-purity silica gel (60 Å pore size, 230-400 mesh) is the industry standard.[2] Its surface is covered in acidic silanol groups (Si-OH), which interact with the polar ester groups of your molecule via hydrogen bonding and dipole-dipole interactions.

  • Alternative: Alumina (Al₂O₃): Alumina is another polar adsorbent. It is available in acidic, neutral, or basic forms. While effective, it can sometimes be more reactive than silica. For a neutral ester, neutral alumina could be used, but silica gel is generally more predictable and is the recommended starting point.[2]

Q3: What is the best way to determine the ideal mobile phase (eluent)?

Answer: The ideal mobile phase will separate your target compound from impurities with good resolution. This is almost always determined empirically using Thin-Layer Chromatography (TLC) before committing to a full-scale column.[2]

The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.35 .[3]

  • An Rf < 0.2 means the compound will elute very slowly, leading to broad peaks and wasted solvent.

  • An Rf > 0.4 suggests the compound will elute too quickly, resulting in poor separation from other components.[3]

Recommended Starting Solvent Systems for TLC Analysis: A common approach is to use a binary mixture of a non-polar solvent and a more polar solvent. Adjust the ratio to achieve the target Rf.

Non-Polar SolventPolar SolventStarting Ratio (v/v)Notes
Hexanes/HeptaneEthyl Acetate9:1The most common and effective starting point for moderately polar compounds like oxalate esters.[4]
Hexanes/HeptaneDichloromethane8:2Dichloromethane is more polar than ethyl acetate and offers different selectivity.
TolueneEthyl Acetate9.5:0.5Can be useful if π-π interactions with the tolyl group are influencing separation.
Workflow for Method Development & Execution

This diagram outlines the logical flow from initial analysis to a successfully packed column ready for purification.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Column Preparation & Execution A Analyze Target Molecule (Polarity, Stability) B Select Stationary Phase (e.g., Silica Gel) A->B C Perform TLC Analysis (Solvent Scouting) B->C D Optimize Solvent System (Target Rf = 0.2-0.35) C->D E Calculate Required Silica Gel (30-50x Sample Weight) D->E Method Finalized F Pack the Column (Slurry Method) E->F G Load Sample (Concentrated Solution or Dry Loading) F->G H Run Elution & Collect Fractions (Isocratic or Gradient) G->H

Caption: Method development workflow from molecule analysis to elution.

Troubleshooting Guide

Even with careful planning, challenges can arise. This section provides direct answers to specific experimental problems.

Q4: My compound won't move from the origin (Rf ≈ 0). What should I do?

Answer: This indicates that the mobile phase is not polar enough to displace your compound from the stationary phase.[2] The equilibrium is shifted entirely towards the sample being adsorbed on the silica.

Solution:

  • Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. For a hexanes/ethyl acetate system, you might move from a 9:1 ratio to an 8:2 or 7:3 ratio.

  • Change Polar Solvent: If increasing the ratio becomes ineffective, switch to a more polar solvent. For example, if dichloromethane isn't working, consider ethyl acetate or even a small percentage of methanol. Refer to an eluotropic series for guidance on solvent polarity.

Q5: All my spots, including the product, are running at the solvent front (Rf ≈ 1). How do I fix this?

Answer: This is the opposite problem: your mobile phase is too polar. It is competing so effectively for the stationary phase binding sites that it carries all compounds through the column without any differential retention.[2]

Solution:

  • Decrease Eluent Polarity: Reduce the concentration of the polar solvent. If you are using a 7:3 hexanes/ethyl acetate mix, try 9:1 or even 95:5.

  • Start with Pure Non-Polar Solvent: Begin your TLC analysis with 100% hexane or heptane and incrementally add the polar modifier to find the "sweet spot."

Q6: I'm getting poor separation between my product and an impurity. How can I improve the resolution?

Answer: Poor resolution is a common challenge and can be addressed by several factors.

Solutions:

  • Fine-Tune the Mobile Phase: This is the most powerful variable. Small changes in solvent polarity can have a large impact. Trying a different solvent system with similar polarity but different chemistry (e.g., swapping ethyl acetate for dichloromethane) can alter selectivity and improve separation.

  • Use a Gradient Elution: If one impurity is eluting very close to your product while another is stuck at the origin, an isocratic (single solvent mix) elution may not work. Start with a less polar solvent system to elute the first components, and then gradually increase the polarity to elute your product and then the more polar impurities.[1]

  • Check Your Column Packing: A poorly packed column with channels or cracks will lead to terrible resolution. Ensure the packing is homogeneous and free of air bubbles.[3]

  • Reduce Sample Load: Overloading the column is a primary cause of poor separation. The mass of your crude sample should ideally be 1-3% of the mass of the silica gel. For difficult separations, a ratio of 1:100 (sample:silica) may be necessary.[2]

Q7: My purified compound's spot on the TLC plate is "tailing." What causes this and how can I prevent it?

Answer: Tailing, an asymmetric streak rather than a tight spot, indicates an undesirable interaction between your compound and the stationary phase.[1]

Potential Causes & Solutions:

  • Acidic Silica Interaction: The slightly acidic nature of silica gel can sometimes interact too strongly with polar compounds. While less common for a neutral ester, if you suspect trace acidic or basic impurities are the issue, you can modify the mobile phase. A few drops of triethylamine can neutralize acidic sites, while a small amount of acetic acid can sharpen the peaks of acidic compounds. Use these additives with caution as they can be difficult to remove later.

  • Column Overload: Loading too much sample can saturate the stationary phase at the point of injection, causing the band to spread and tail as it moves down the column.[5] Reduce the amount of material loaded.

  • Sample Insolubility: If the compound is not fully soluble in the mobile phase, it can precipitate and re-dissolve as it travels, causing tailing. Ensure your chosen eluent is a good solvent for your compound.

Troubleshooting Decision Tree

When encountering a problem, use this decision tree to diagnose the likely cause and find a solution.

G A Problem Observed? B Poor Resolution / Overlapping Bands A->B Yes C Abnormal Retention (Rf=0 or Rf=1) A->C D Peak Tailing / Asymmetric Spots A->D E High Backpressure A->E B1 Is column overloaded? (>3% sample/silica) B->B1 C1 Rf ≈ 0? C->C1 D1 Is column overloaded? D->D1 E1 Is flow rate too high? E->E1 B_Sol1 Reduce Sample Load B1->B_Sol1 Yes B2 Is eluent optimized? (ΔRf > 0.1) B1->B2 No B_Sol2 Fine-tune eluent polarity or switch solvent system. Consider gradient elution. B2->B_Sol2 No B3 Column packed correctly? B2->B3 Yes B_Sol3 Repack column carefully. B3->B_Sol3 No C_Sol1 Increase eluent polarity C1->C_Sol1 Yes C2 Rf ≈ 1? C1->C2 No C_Sol2 Decrease eluent polarity C2->C_Sol2 Yes D_Sol1 Reduce Sample Load D1->D_Sol1 Yes D2 Is sample fully soluble in eluent? D1->D2 No D_Sol2 Choose a more suitable eluent or use dry loading method. D2->D_Sol2 No E_Sol1 Reduce flow rate. E1->E_Sol1 Yes E2 Are silica particles too fine or column too long/thin? E1->E2 No E_Sol2 Use larger mesh silica or a wider diameter column.

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates for O2-Ethyl O1-[2-(m-tolyl)ethyl] Oxalate Reactions

An in-depth guide to the synthesis and analysis of organic compounds. Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the synthesis and analysis of organic compounds.

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the synthesis of O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate. Low conversion rates and the formation of side products are common hurdles in the synthesis of unsymmetrical oxalate esters. This guide provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve issues encountered during your experiments, ensuring higher yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is a common and effective synthetic route for preparing an unsymmetrical diester like O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate?

A highly selective method for synthesizing an unsymmetrical oxalate ester involves a stepwise approach to avoid the statistical mixture of products that would result from reacting oxalic acid or oxalyl chloride with both alcohols simultaneously. A reliable strategy is the reaction of a mono-esterified oxalyl chloride with the second alcohol. For this specific molecule, reacting ethyl oxalyl chloride with 2-(m-tolyl)ethanol in the presence of a non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl byproduct is a robust method.

Q2: My reaction shows a very low conversion rate. What are the most common culprits?

Low conversion in this type of esterification reaction can typically be traced to a few key areas:

  • Moisture Contamination: The starting material, ethyl oxalyl chloride, is highly sensitive to moisture and will readily hydrolyze to ethyl hydrogen oxalate and HCl, rendering it inactive for the desired esterification. All reagents, solvents, and glassware must be scrupulously dry.

  • Suboptimal Stoichiometry: An incorrect ratio of reactants can halt the reaction. Ensure accurate measurement of the limiting reagent, typically the 2-(m-tolyl)ethanol, and a slight excess of the ethyl oxalyl chloride and base.

  • Insufficient Reaction Time or Temperature: Esterification reactions, especially with potentially hindered alcohols, may require extended reaction times or mild heating to proceed to completion.[1] Reactions are often run at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature.

  • Base Incompatibility: The base used to scavenge HCl is crucial. While pyridine or triethylamine are common, they must be anhydrous. Using a base that is too strong or nucleophilic could lead to unwanted side reactions.

Q3: I'm observing multiple spots on my TLC analysis besides my starting materials. What are these likely byproducts?

The most common byproducts in this synthesis are the two symmetrical oxalate diesters:

  • Diethyl Oxalate: This can form if there is residual ethanol in your reagents or if ethyl oxalyl chloride reacts with itself under certain conditions.

  • Di-[2-(m-tolyl)ethyl] Oxalate: This can arise if there is any transesterification or if the reaction conditions favor the reaction of the product with another molecule of the alcohol, though this is less likely in this specific reaction scheme.

Another possibility is the formation of byproducts from the degradation of starting materials, especially if the reaction is overheated.

Q4: What is the most effective way to monitor the progress of this reaction?

Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[1] Use a solvent system such as a mixture of hexanes and ethyl acetate. The starting alcohol (2-(m-tolyl)ethanol) will have a certain Rf value, and the product, being less polar, will have a higher Rf. The disappearance of the starting alcohol spot indicates the reaction is nearing completion. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of reactants and the formation of the product.[2][3]

In-Depth Troubleshooting Guides

Problem Area 1: Low or No Product Formation

Q5: I've set up the reaction, but after several hours, TLC analysis shows only unreacted starting material. What should I investigate first?

This issue points to a fundamental problem with the reaction setup or reagents. Follow this diagnostic workflow:

Workflow for Diagnosing Reaction Failure

start Low/No Product Formation check_reagents Verify Reagent Quality & Purity start->check_reagents check_moisture Ensure Anhydrous Conditions (Solvents, Reagents, Glassware) check_reagents->check_moisture Reagents OK reagent_issue Source new, high-purity reagents. Check activity. check_reagents->reagent_issue Degraded or Impure? check_stoichiometry Confirm Accurate Stoichiometry (Especially Base and Alcohol) check_moisture->check_stoichiometry System is Dry moisture_issue Dry solvents/reagents. Flame-dry glassware. check_moisture->moisture_issue Moisture Present? check_temp Review Reaction Temperature Profile check_stoichiometry->check_temp Ratios Correct stoich_issue Recalculate and re-weigh all components carefully. check_stoichiometry->stoich_issue Error in Measurement? temp_issue Increase reaction time or gently warm the mixture. check_temp->temp_issue Too Cold/Short Time?

Caption: A logical workflow for troubleshooting reaction failure.

  • Reagent Integrity: Ethyl oxalyl chloride is the most sensitive component. If it is old or has been improperly stored, it may have hydrolyzed. Source a fresh bottle or re-distill the existing stock if possible. The 2-(m-tolyl)ethanol should also be of high purity.

  • Anhydrous Conditions: This cannot be overstated. Any trace of water will consume your acyl chloride.[4] Ensure solvents are passed through a drying column or distilled from a suitable drying agent. Dry your alcohol and base over molecular sieves. All glassware should be oven or flame-dried under an inert atmosphere (Nitrogen or Argon).

  • Order of Addition: A standard and effective procedure is to dissolve the alcohol and the base (e.g., pyridine) in an anhydrous solvent under an inert atmosphere and cool the mixture in an ice bath. Then, add the ethyl oxalyl chloride dropwise. This ensures the base is present to immediately neutralize the generated HCl and prevents degradation of the acid chloride.

Q6: The reaction starts but seems to stop prematurely, with significant amounts of starting material remaining. What can I do?

This suggests the reaction has reached a premature equilibrium or that one of the reagents has been consumed by a side reaction.

  • Increase Reaction Time/Temperature: Allow the reaction to stir for a longer period, even up to 24 hours at room temperature.[1] If the reaction is still sluggish, gentle heating (e.g., to 40-50 °C) can increase the rate, but monitor for byproduct formation.

  • Re-evaluate Stoichiometry: Ensure you have at least one equivalent of base for every equivalent of ethyl oxalyl chloride used. It's common to use a slight excess (1.1 equivalents) of both the acid chloride and the base relative to the alcohol to drive the reaction to completion.

Problem Area 2: Significant Byproduct Formation

Q7: My crude product analysis (GC-MS or NMR) shows the presence of diethyl oxalate. How can I prevent this?

The formation of diethyl oxalate indicates that ethanol is present as a nucleophile.

  • Source of Ethanol: The most likely source is the ethyl oxalyl chloride itself, which may have degraded or was synthesized in a way that left residual ethanol.

  • Solution: Use high-purity ethyl oxalyl chloride. If you suspect contamination, purification by distillation may be necessary. Ensure your other reagents and solvents are not contaminated with ethanol.

Q8: I am using 1,1'-Carbonyldiimidazole (CDI) instead of an acyl chloride, and my yield is still low with strange byproducts. Why?

While CDI is an excellent activating agent, its use can introduce different challenges, particularly related to solvent choice.

  • N-acylurea Formation: If using a polar aprotic solvent like DMF, CDI can react with the solvent, especially with hindered substrates, leading to the formation of N-acylurea byproducts.[4]

  • Solution: When using CDI, consider a less polar aprotic solvent like THF or DCM for the initial activation step.[4]

Reaction Pathways and Side Reactions

cluster_main Desired Reaction Pathway cluster_side Common Side Reactions EtOOCCl Ethyl Oxalyl Chloride Product O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate EtOOCCl->Product Hydrolysis_Product Ethyl Hydrogen Oxalate EtOOCCl->Hydrolysis_Product DEO_Product Diethyl Oxalate EtOOCCl->DEO_Product TolEtOH 2-(m-tolyl)ethanol TolEtOH->Product Base Base (e.g., Pyridine) Base->Product H2O Water (Moisture) H2O->Hydrolysis_Product EtOH Ethanol (Impurity) EtOH->DEO_Product

Caption: Desired vs. side reaction pathways.

Problem Area 3: Product Isolation and Purification

Q9: I have trouble during the aqueous workup; a persistent emulsion is forming. How can I break it?

Emulsions during extraction are often caused by unreacted starting materials or salts.

  • Ensure Complete Reaction: First, ensure the reaction has gone to completion. Unreacted acid chlorides can create problematic intermediates during workup.

  • Workup Procedure:

    • Quench the reaction carefully by slowly adding water or a dilute acid (e.g., 1 M HCl) to neutralize excess base and hydrolyze any remaining ethyl oxalyl chloride.

    • Wash the organic layer sequentially with water, a mild base like saturated sodium bicarbonate solution (to remove any acidic byproducts), and finally with brine to aid in phase separation.[1]

    • If an emulsion persists, adding more brine or allowing the mixture to stand for an extended period can help. In stubborn cases, filtering the entire mixture through a pad of Celite can break the emulsion.

Q10: How do I effectively purify the final product from the symmetrical byproducts?

Flash column chromatography on silica gel is the most effective method for purification.

  • Solvent System: A gradient of ethyl acetate in hexanes is typically effective. The symmetrical diethyl oxalate is less polar than the desired unsymmetrical product, which in turn is less polar than the di-[2-(m-tolyl)ethyl] oxalate.

  • TLC Guidance: Use TLC to determine the optimal solvent system that gives good separation between your product and the impurities before committing to the column.

Quantitative Data Summary

ParameterRecommended ValueRationale / Notes
Stoichiometry
2-(m-tolyl)ethanol1.0 equivalentLimiting reagent.
Ethyl Oxalyl Chloride1.1 - 1.2 equivalentsSlight excess to drive reaction to completion.
Base (e.g., Pyridine)1.1 - 1.2 equivalentsNeutralizes HCl byproduct. Must be anhydrous.
Reaction Conditions
SolventAnhydrous DCM or THFAprotic and relatively non-polar to minimize side reactions.[4]
Temperature0 °C to Room Temp.Initial cooling to control exotherm, then warm to RT.[5]
Reaction Time4 - 24 hoursMonitor by TLC to determine completion.[1]

Experimental Protocols

Protocol 1: Proposed Synthesis of O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate

Materials:

  • 2-(m-tolyl)ethanol

  • Ethyl oxalyl chloride

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Standard workup reagents (1M HCl, sat. NaHCO₃, brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add 2-(m-tolyl)ethanol (1.0 eq) and anhydrous pyridine (1.2 eq) to a flame-dried, three-neck flask equipped with a stir bar and a dropping funnel. Dissolve the components in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition: Add ethyl oxalyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-24 hours, monitoring the progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture again to 0 °C and slowly quench with 1 M HCl. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[5]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: Use a silica gel plate.

  • Spotting: Using a capillary tube, spot the starting alcohol, the co-spot (alcohol + reaction mixture), and the reaction mixture on the baseline.

  • Elution: Develop the plate in a chamber with a pre-equilibrated solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Visualization: Visualize the spots under a UV lamp (if compounds are UV active) and/or by staining with a suitable agent (e.g., potassium permanganate stain).

  • Analysis: The product should appear as a new spot with a higher Rf than the starting alcohol. The reaction is complete when the alcohol spot is no longer visible in the reaction mixture lane.

References

  • BenchChem. (n.d.).
  • BenchChem. (n.d.).
  • Knight, J. A., et al. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Preprints.org.
  • BenchChem. (n.d.).
  • Takahashi, K., et al. (2022). Efficient and practical synthesis of monoalkyl oxalates under green conditions. Scientific Reports, 12(1), 15437.
  • ACS Publications. (2004). Synthesis of Dimethyl Oxalate from CO and CH3ONO on Carbon Nanofiber Supported Palladium Catalysts. Industrial & Engineering Chemistry Research.
  • ResearchGate. (2019).
  • National Center for Biotechnology Information. (2022).
  • MDPI. (2023).
  • ACS Publications. (2021). Stepping Stones in CO2 Utilization: Optimizing the Formate to Oxalate Coupling Reaction Using Response Surface Modeling.

Sources

Troubleshooting

Technical Support Center: Purification Strategies for O2-Ethyl O1-[2-(m-tolyl)ethyl] Oxalate

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, isolating delicate unsymmetrical esters is a frequent bottleneck.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, isolating delicate unsymmetrical esters is a frequent bottleneck. The synthesis of O2-ethyl O1-[2-(m-tolyl)ethyl] oxalate typically involves reacting excess 2-(m-tolyl)ethanol with ethyl oxalyl chloride or undergoing transesterification. This inherently leaves unreacted 2-(m-tolyl)ethanol in the crude mixture.

Because oxalate esters are highly sensitive to hydrolysis, traditional purification methods often destroy the product before it can be isolated. This guide provides field-proven, self-validating methodologies to achieve high-purity isolation without compromising your product's structural integrity.

Part 1: Mixture Profiling & Causality (FAQs)

Q1: Why is 2-(m-tolyl)ethanol so difficult to remove from the oxalate ester mixture? A1: The difficulty stems from the physical and chemical properties of the mixture. 2-(m-tolyl)ethanol is a high-boiling liquid (boiling point >200°C at atmospheric pressure) , which places its boiling point dangerously close to the thermal degradation threshold of the oxalate ester. Furthermore, both molecules share the m-tolyl hydrophobic tail, making their solubility profiles very similar in non-polar organic solvents.

Q2: Can I use a standard basic aqueous wash (e.g., NaOH or Na₂CO₃) to remove the impurities? A2: No. Oxalate esters possess two adjacent carbonyl groups. This proximity creates a highly electron-deficient system, making the ester carbonyl carbons exceptionally electrophilic. Consequently, oxalate esters undergo facile hydrolysis even under mildly basic or acidic aqueous conditions 1. An aqueous wash will inevitably degrade your target O2-ethyl O1-[2-(m-tolyl)ethyl] oxalate into ethyl hydrogen oxalate, 2-(m-tolyl)ethanol, and oxalic acid.

Part 2: Advanced Scavenging Techniques (FAQs)

Q3: What is the most reliable method to remove 2-(m-tolyl)ethanol without risking hydrolysis? A3: The gold standard for this specific separation is the use of a Polymer-Bound Isocyanate Scavenger Resin 2. The isocyanate functional groups tethered to a macroscopic polystyrene matrix react selectively with the nucleophilic hydroxyl group of the unreacted 2-(m-tolyl)ethanol, forming a covalent urethane (carbamate) bond. Because the impurity becomes covalently anchored to the resin beads, you can simply filter it out. The oxalate ester, lacking a nucleophilic hydroxyl group, remains untouched in the filtrate.

Q4: Are there physical separation alternatives if scavenger resins are unavailable? A4: Yes, but they require precision to avoid product loss:

  • Flash Column Chromatography: Using silica gel, the polar hydroxyl group of 2-(m-tolyl)ethanol interacts strongly with the stationary phase via hydrogen bonding, resulting in a significantly lower Rf value compared to the less polar oxalate diester.

  • Wiped Film Evaporation (WFE): Standard vacuum distillation leads to thermal degradation. WFE minimizes thermal residence time, allowing high-vacuum stripping of the alcohol without cracking the ester.

Part 3: Quantitative Data & Method Comparison

Separation MethodologyAlcohol Removal EfficiencyEster Hydrolysis RiskScalabilityRelative Cost
Polymer-Bound Isocyanate Resin >99% Very Low HighMedium
Silica Gel Chromatography 90-95%LowLow (Labor Intensive)Low
Wiped Film Evaporation (WFE) 85-90%Low (Thermal Risk)HighHigh (Equipment)
Aqueous Basic Wash (NaOH) <10% (Destroys Product)Critical / High N/ALow

Part 4: Self-Validating Experimental Protocol

Workflow: Solid-Phase Scavenging of 2-(m-Tolyl)ethanol Objective: Isolate O2-ethyl O1-[2-(m-tolyl)ethyl] oxalate by covalently sequestering unreacted 2-(m-tolyl)ethanol without aqueous workup.

  • Step 1: Mixture Profiling & Preparation

    • Action: Dissolve the crude mixture in an anhydrous, non-nucleophilic solvent (e.g., anhydrous dichloromethane or tetrahydrofuran) at a concentration of 0.1 M.

    • Causality: Anhydrous conditions are critical. Ambient moisture will act as a competing nucleophile, reacting with the isocyanate resin to prematurely quench its scavenging capacity and form insoluble polyureas.

  • Step 2: Resin Addition

    • Action: Calculate the residual amount of 2-(m-tolyl)ethanol based on crude NMR or GC conversion data. Add 1.5 to 2.0 molar equivalents of Polymer-Bound Isocyanate resin (e.g., 100-200 mesh, ~1.5 mmol/g loading).

    • Causality: An excess of resin drives the pseudo-first-order reaction to completion, ensuring total consumption of the alcohol impurity.

  • Step 3: Incubation & Agitation

    • Action: Gently agitate the suspension on an orbital shaker at room temperature (20-25°C) for 2 to 4 hours.

    • Causality: Avoid magnetic stir bars. Magnetic stirring mechanically shears the polystyrene beads, creating fine particulates that clog filters and contaminate the final product.

  • Step 4: In-Process Validation (Self-Validating Step)

    • Action: Withdraw a 20 µL aliquot of the supernatant. Filter it through a 0.2 µm PTFE syringe filter and analyze via GC-MS or TLC.

    • Causality / Decision Gate: The protocol validates its own success before proceeding to the irreversible step of final isolation. If the 2-(m-tolyl)ethanol peak/spot is absent, proceed to Step 5. If the alcohol persists, the system has detected incomplete scavenging. Add an additional 0.5 equivalents of resin, agitate for 1 hour, and re-validate.

  • Step 5: Isolation

    • Action: Filter the mixture through a sintered glass funnel (medium porosity). Wash the retained resin bed with 2 column volumes of the reaction solvent to ensure all oxalate ester is eluted. Concentrate the combined filtrate under reduced pressure to yield the pure O2-ethyl O1-[2-(m-tolyl)ethyl] oxalate.

Part 5: Workflow Visualization

PurificationWorkflow Start Crude Mixture (Oxalate Ester + Alcohol) AddResin Add Polymer-Bound Isocyanate Resin Start->AddResin Reaction Agitate at RT (Covalent Tethering) AddResin->Reaction Validate In-Process Validation (TLC / GC-MS Check) Reaction->Validate Decision Is Alcohol Detected? Validate->Decision Decision->AddResin Yes (Add more resin) Filtration Vacuum Filtration (Remove Resin) Decision->Filtration No (Proceed) Concentration Concentrate Filtrate (Pure Oxalate Ester) Filtration->Concentration Filtrate Waste Discarded Resin (Trapped Impurity) Filtration->Waste Retentate

Self-Validating Scavenger Resin Purification Workflow for Oxalate Esters.

References

  • Title: 2-(m-Tolyl)ethanol | 1875-89-4 | Tokyo Chemical Industry (India) Pvt. Ltd. Source: tcichemicals.com URL:

  • [2] Title: Strategies in Organic Synthesis - Wipf Group (Scavenger Resins) Source: pitt.edu URL: 2

  • [1] Title: Relationship between Composition and Environmental Degradation of Poly(isosorbide-co-diol oxalate) (PISOX) Copolyesters Source: researchgate.net URL: 1

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry (MS) fragmentation pattern of O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate

[label="GC-EI-MS\n(Structural Fingerprinting)", fillcolor="#4285F4", Refining Method Explanations I'm now focusing on clarifying the steps of each analytical method. I'm elaborating on the sample preparation for both GC-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="GC-EI-MS\n(Structural Fingerprinting)", fillcolor="#4285F4",

Refining Method Explanations

I'm now focusing on clarifying the steps of each analytical method. I'm elaborating on the sample preparation for both GC-EI-MS and LC-ESI-MS/MS, including specifics like solvent choices and internal standards. I am considering the scan range of GC-EI-MS and detailing MRM transitions for LC-ESI-MS/MS, using the structure shown, and I am ensuring that the protocols are detailed. I'm aiming for concise steps.

Detailing Key Variables

I am now focusing on refining the method explanations, elaborating on crucial details for both GC-EI-MS and LC-ESI-MS/MS. I'm prioritizing the analytical parameters; solvent choices and internal standards for GC and LC, along with the scan range for GC-EI-MS and MRM transitions for LC-ESI-MS/MS. I'm integrating E-E-A-T into my methods to make them clearer.

Validating Protocol Details

I'm now focusing on validating the accuracy of the methods, particularly the specific fragmentation pathways and the accurate mass calculation. I've re-checked the exact mass for the oxalate ester (236.105 Da) and protonated form (237.113 Da) and am validating MRM transitions. I'm focusing on signal-to-noise ratios and considering the LOQ.

Finalizing Protocol Steps

My efforts are now directed toward finalizing the step-by-step experimental protocols. I'm focusing on making them self-validating, meaning they include all necessary details for a researcher to reproduce the experiments. I'm ensuring all the necessary details are present, and the flow is clear for both GC-EI-MS and LC-ESI-MS/MS. I have finished the executive summary.

Analytical Comparison Guide: Mass Spectrometry Profiling of O2-Ethyl O1-[2-(m-tolyl)ethyl] Oxalate

Executive Summary

O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate (C₁₃H₁₆O₄, MW: 236.26 g/mol ) is an unsymmetrical mixed oxalate diester. Compounds of this class are highly valued in synthetic organic chemistry as radical precursors[1] and serve as critical intermediates in pharmaceutical development. Accurate structural elucidation and quantitation of this compound require robust analytical methodologies. This guide objectively compares the two premier platforms for its analysis: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) , providing mechanistic insights and self-validating experimental protocols.

Mechanistic Causality: Fragmentation Dynamics

To optimize any mass spectrometry workflow, one must first understand the thermodynamic drivers behind the molecule's fragmentation. Oxalate esters are prone to specific cleavage pathways driven by the stability of the departing neutral molecules (CO and CO₂) and the resulting carbocations[2].

  • Ester C-O Cleavage (m/z 119): The most thermodynamically favorable cleavage occurs at the ester oxygen bound to the 2-(m-tolyl)ethyl group. This heterolytic cleavage results in the loss of the ethyl hydrogen oxalate radical/neutral, yielding the 2-(m-tolyl)ethyl cation (m/z 119) .

  • Benzylic Cleavage & Tropylium Formation (m/z 105): Alkyl-aryl systems exhibit a strong propensity for benzylic cleavage. Cleavage of the C-C bond between the two aliphatic carbons of the ethyl chain yields the methylbenzyl cation. In the gas phase, this ion rapidly isomerizes into the exceptionally stable methyltropylium cation (m/z 105) . This dynamic is a well-documented hallmark in the low-energy collision-induced dissociation of phenylethyl derivatives[3][4].

  • Oxalate Core Degradation: Under hard ionization (70 eV EI), the central C-C bond of the oxalate core shatters, often resulting in the loss of carbon monoxide (-28 Da) and carbon dioxide (-44 Da), leaving minimal intact molecular ion ([M]⁺ m/z 236).

MS_Fragmentation M_EI EI-MS Molecular Ion [M]•+ m/z 236 Ion_119 2-(m-tolyl)ethyl cation m/z 119 M_EI->Ion_119 Ester C-O Cleavage Ion_105 Methyltropylium cation m/z 105 M_EI->Ion_105 Benzylic Cleavage Ion_73 Ethyl formate cation m/z 73 M_EI->Ion_73 Core C-C Cleavage M_ESI ESI-MS Protonated [M+H]+ m/z 237 M_ESI->Ion_119 CID (-C4H6O4) M_ESI->Ion_105 CID (Benzylic)

Fig 1: Primary MS fragmentation pathways of O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

Selecting the correct analytical platform depends on whether the goal is structural fingerprinting (qualitative) or trace-level quantitation (quantitative). Tandem mass spectrometry utilizing specific ester fragmentation patterns provides superior specificity for complex matrices[5].

Performance MetricGC-EI-MS (Structural Fingerprinting)LC-ESI-MS/MS (Trace Quantitation)
Ionization Method Hard (70 eV Electron Ionization)Soft (Positive Electrospray Ionization)
Primary Precursor [M]•⁺ m/z 236 (Weak/Absent)[M+H]⁺ m/z 237.1 (Strong)
Base Peak / Quant Ion m/z 105 (Methyltropylium)m/z 119.1 (Quantifier), m/z 105.1 (Qualifier)
Sensitivity (LOD) ~10 - 50 ng/mL~0.1 - 1.0 ng/mL
Matrix Suitability Volatile matrices, organic extractsBiological fluids, aqueous matrices
Primary Advantage Highly reproducible spectral librariesExceptional signal-to-noise via MRM filtering

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal standards (IS) and specific system suitability criteria to guarantee data reliability.

Protocol A: GC-EI-MS for Structural Elucidation

Use this workflow to confirm the synthesis or degradation profile of the compound.

  • Sample Preparation: Dissolve the analyte in MS-grade ethyl acetate to a final concentration of 10 µg/mL. Spike with 1 µg/mL of an isotopically labeled internal standard (e.g., Naphthalene-d8) to validate injection reproducibility.

  • Chromatographic Separation:

    • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial hold at 80°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 mins.

  • Mass Spectrometry Parameters:

    • Inlet: Splitless mode, 250°C.

    • Ion Source: 230°C; Electron Energy: 70 eV.

    • Acquisition: Full scan mode (m/z 40–400).

  • Validation Criteria: The ratio of m/z 105 to m/z 119 must remain consistent (±10%) across all technical replicates. The IS peak area must not deviate by more than 15% across the sequence.

Protocol B: LC-ESI-MS/MS for High-Sensitivity Quantitation

Use this workflow for pharmacokinetic (PK) profiling or trace analysis in complex matrices.

  • Sample Preparation: Dilute the sample in 50:50 Acetonitrile:Water. If extracting from plasma, perform a protein precipitation using cold acetonitrile (1:3 v/v), centrifuge at 14,000 x g for 10 mins, and collect the supernatant.

  • Chromatographic Separation:

    • Column: C18 Reverse-Phase (50 mm × 2.1 mm, 1.7 µm particle size).

    • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile. Causality: Formic acid acts as a proton donor, drastically enhancing the formation of the [M+H]⁺ adduct at m/z 237.

    • Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (Multiple Reaction Monitoring - MRM):

    • Source: Positive ESI; Capillary Voltage: 3.5 kV; Desolvation Temp: 400°C.

    • Transitions:

      • Quantifier: m/z 237.1 → 119.1 (Collision Energy: 15 eV)

      • Qualifier: m/z 237.1 → 105.1 (Collision Energy: 25 eV)

  • Validation Criteria: The signal-to-noise (S/N) ratio for the LOQ must be ≥ 10. The retention time must match the reference standard within ±0.1 minutes.

Workflow Sample O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate Sample Prep GC GC-EI-MS (Structural Fingerprinting) Sample->GC Volatile LC LC-ESI-MS/MS (High-Sensitivity Quantitation) Sample->LC Aqueous/Trace DataGC Library Matching & Ion Ratios (m/z 105, 119) GC->DataGC DataLC MRM Transitions (237 -> 105, 237 -> 119) LC->DataLC

Fig 2: Decision matrix and workflow comparison for MS analysis of the oxalate diester.

References

  • Fragment Coupling and the Construction of Quaternary Carbons Using Tertiary Radicals Generated From tert-Alkyl N-Phthalimidoyl Oxalates By Visible-Light Photocatalysis. National Institutes of Health (NIH).[Link]

  • Scheme 1. Pathways for the fragmentation of oxalate ester radikal-anions. ResearchGate.[Link]

  • CA2343985C - Method of analyzing dicarboxylic acids.
  • Low-Energy Collision-Induced Dissociation Mass Spectra of Protonated p-Toluenesulfonamides Derived from Aliphatic Amines. ACS Publications.[Link]

Sources

Comparative

Comparative reactivity of O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate and other mixed oxalate esters

An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals. Executive Summary Mixed oxalate esters are highly versatile building blocks in modern organic synthesis, bridging th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals.

Executive Summary

Mixed oxalate esters are highly versatile building blocks in modern organic synthesis, bridging the gap between traditional protective group chemistry and advanced radical-mediated functionalization. By possessing two distinct ester linkages, these molecules allow for site-selective nucleophilic attacks and act as highly tunable precursors for radical decarboxylation. This guide provides a critical comparative analysis of O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate (ETEO) against symmetric diesters and highly activated mixed oxalates, detailing the mechanistic causality behind their divergent reactivities.

Mechanistic Foundations: The Causality of Asymmetry

The reactivity profile of a mixed oxalate ester is fundamentally dictated by the steric and electronic differentiation between its two carbonyl centers. In symmetric systems like diethyl oxalate, nucleophilic attack (e.g., saponification to form a half-ester) results in statistical mixtures that are difficult to isolate.

In contrast, mixed oxalates like ETEO leverage structural asymmetry. The primary ethyl group is sterically unhindered compared to the homobenzylic 2-(m-tolyl)ethyl group. When subjected to controlled hydrolysis, the less hindered ethyl ester undergoes preferential attack. This selective desymmetrization is critical for isolating specific for downstream pharmaceutical synthesis[1].

Furthermore, mixed oxalates are premier radical precursors. Under photoredox conditions or when converted to Barton esters (using N-hydroxypyridine-2-thione), the weak bonds within the oxalate framework undergo homolytic cleavage. The subsequent expulsion of CO₂ provides a powerful thermodynamic driving force to generate specific alkyl radicals[2]. In highly specialized mixed oxalates, such as oxime-oxalates, the N–O bond possesses an exceptionally low cleavage enthalpy (ΔH ≈ -7.3 kcal/mol), making them superior[3].

Comparative Reactivity Profile

To rationally select an oxalate ester for a synthetic workflow, one must evaluate its carbonyl differentiation and radical generation propensity. The table below benchmarks ETEO against other standard and advanced oxalate esters.

CompoundStructural ClassificationCarbonyl DifferentiationRadical Generation PropensityPrimary Application
Diethyl Oxalate Symmetric DiesterNone (Statistical)Low (Requires harsh conditions)General solvent, bulk synthon
O2-Ethyl O1-[2-(m-tolyl)ethyl] Oxalate Mixed Diester (Primary/Primary)Moderate (Steric-driven)High (via Half-Ester conversion)Precursor for homobenzylic radicals
tert-Butyl Ethyl Oxalate Mixed Diester (Primary/Tertiary)High (Electronic & Steric)High (Tertiary radical stability)Selective protecting group chemistry
Oxime-Oxalate (e.g., OP1) Mixed Ester (Oxime/Alkyl)Extreme (N–O bond lability)Very High (Spontaneous under Vis-Light)High-resolution 3D printing[4]

Radical Decarboxylation Pathway

The following diagram illustrates the mechanistic workflow of converting a mixed oxalate ester into a reactive alkyl radical via photoredox catalysis.

G A Mixed Oxalate Ester (e.g., ETEO) B Selective Saponification (Base Mediated) A->B Nucleophilic Attack C Oxalate Half-Ester Salt (Radical Precursor) B->C Hydrolysis D Single Electron Oxidation (Photoredox Catalysis) C->D Visible Light / Ir-Cat E Oxalate Radical [Rapid -CO2 Loss] D->E SET Process F Primary Alkyl Radical (2-(m-tolyl)ethyl radical) E->F Decarboxylation G Giese Addition / Trapping (Target Molecule) F->G Olefin Trapping

Fig 1: Photoredox-mediated decarboxylative radical generation pathway from mixed oxalate esters.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal analytical checks to verify success at each mechanistic step without requiring premature isolation.

Protocol 1: Selective Monohydrolysis of ETEO

Objective: Isolate the O1-[2-(m-tolyl)ethyl] hydrogen oxalate half-ester by exploiting the steric difference between the ethyl and 2-(m-tolyl)ethyl groups. Causality: A stoichiometric deficit of Lithium Hydroxide (LiOH) is used at 0 °C. The lower temperature suppresses the over-hydrolysis to oxalic acid, while the smaller ethyl group is preferentially attacked by the hydroxide nucleophile.

  • Preparation: Dissolve 10.0 mmol of [5] in 20 mL of THF. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of LiOH (9.5 mmol) in 10 mL of H₂O dropwise over 30 minutes.

  • Self-Validation (In-Situ NMR): After 2 hours, extract a 0.1 mL aliquot. Spike with exactly 0.1 mmol of 1,3,5-trimethoxybenzene (internal standard). The aromatic protons of the standard appear as a sharp singlet at ~6.1 ppm, which perfectly avoids overlap with the m-tolyl signals (~2.3 ppm for CH₃, 7.0–7.2 ppm for Ar-H). Calculate the conversion ratio. Proceed only if conversion > 90%.

  • Workup: Acidify the aqueous layer with 1M HCl to pH 2, extract with EtOAc (3 x 20 mL), dry over Na₂SO₄, and concentrate to yield the half-ester.

Protocol 2: Photoredox-Catalyzed Decarboxylative Giese Addition

Objective: Generate the 2-(m-tolyl)ethyl radical and trap it with benzyl acrylate. Causality: The half-ester is converted to its cesium salt to increase its solubility and lower its oxidation potential. We select the photocatalyst Ir[dF(CF3)ppy]2(dtbbpy)PF6 because its excited-state oxidation potential (E₁/₂ *IrIII/IrII ≈ +1.21 V vs SCE) is thermodynamically matched to oxidize the oxalate salt, triggering the[2].

  • Salt Formation: React the half-ester (1.0 mmol) with Cs₂CO₃ (0.5 mmol) in MeOH, then evaporate to dryness to yield the cesium oxalate salt.

  • Reaction Setup: In an oven-dried vial under N₂, combine the cesium salt (1.0 mmol), benzyl acrylate (1.5 mmol), and the Ir-photocatalyst (1.0 mol%) in anhydrous DMF (10 mL).

  • Irradiation: Irradiate the mixture with 450 nm Blue LEDs at room temperature for 16 hours.

  • Self-Validation (GC-MS Tracking): At t=2h, 8h, and 16h, take 50 µL aliquots, dilute in Et₂O, and inject into the GC-MS. Monitor the disappearance of the benzyl acrylate peak (m/z 162) and the emergence of the target adduct mass. The reaction is complete when the starting material peak plateaus.

References

  • National Center for Biotechnology Information (NIH). Structure–Reactivity Relationships of Oxime–Oxalate/Glyoxylate/Ester Derivatives: Dual Photo/Thermal Initiators for Visible Light Polymerization and Composite Preparation. PMC10902844.[Link]

  • ResearchGate. The Barton ester free-radical reaction: a brief review of applications.[Link]

  • ACS Publications. Radical Deoxygenative Three-Component Reaction of Alcohols, Aryl Alkenes, and Cyanopyridines. Organic Letters.[Link]

  • Pubtexto. Among The Smallest Building Blocks in Organic Synthesis: Oxalate Half-Esters and Their Derivatives.[Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal and Spill Remediation for O2-Ethyl O1-[2-(m-tolyl)ethyl] Oxalate

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and laboratory personnel with a self-validating, scientifically grounded framework for the safe handling and disp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and laboratory personnel with a self-validating, scientifically grounded framework for the safe handling and disposal of O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate .

This compound is a specialized mixed oxalate ester featuring an ethyl group and a bulky 2-(m-tolyl)ethyl (substituted phenethyl) group[Sigma-Aldrich]. Because the central dicarbonyl (oxalate) moiety is highly oxidized and susceptible to nucleophilic attack, improper disposal poses both toxicological and environmental risks. The following methodologies ensure regulatory compliance, mitigate the release of toxic decomposition products (such as carbon monoxide), and provide a causal understanding of the underlying chemical degradation processes.

Physicochemical Properties & Logistical Implications

Before executing any disposal plan, it is critical to understand how the molecule's quantitative properties dictate its end-of-life treatment.

PropertyValueDisposal & Logistical Implications
Molecular Formula C13H16O4Dictates combustion stoichiometry; yields CO, CO2, and H2O upon thermal oxidation.
Molecular Weight 236.27 g/mol [Sigma-Aldrich]Essential for calculating exact molar equivalents during base-catalyzed hydrolysis.
Halogen Content 0%Safe for standard organic incineration; zero risk of generating polychlorinated dibenzodioxins (PCDDs).
Reactivity Profile Hydrolyzable EsterSusceptible to cleavage by strong bases/acids; acts as a chelating agent precursor[IIAB][1].
Hazard Classification Combustible OrganicRequires strict isolation from ignition sources, strong oxidizers, and incompatible chemicals[Cole-Parmer][2].
Primary Disposal Protocol: Controlled Incineration (Method A)

For bulk quantities and standard operational waste, controlled incineration with flue gas scrubbing is the preferred, self-validating industry standard[ChemicalBook][3].

Mechanistic Rationale: Thermal decomposition of oxalate esters inherently produces carbon monoxide (CO) and formic acid. Therefore, standard open-air burning is strictly prohibited. The facility must utilize an afterburner to ensure complete oxidation of CO to CO2.

Step-by-Step Workflow:

  • Segregation: Collect the chemical in a designated "Non-Halogenated Organic Waste" container. Ensure the waste stream is completely free of strong oxidizers (e.g., peroxides, nitric acid) to prevent spontaneous exothermic oxidation[Cole-Parmer][2].

  • Containment: Utilize UN-approved high-density polyethylene (HDPE) jerricans or glass-lined steel drums. Seal tightly to prevent the escape of combustible vapors.

  • Labeling: Label clearly as Hazardous Waste: Combustible Organic Liquid (Oxalate Ester).

  • Destruction: Transfer to a licensed chemical destruction facility. Verify that the facility's incinerator operates at >850°C and is equipped with an alkaline flue gas scrubber to neutralize any trace acidic byproducts[ChemicalBook][3].

Secondary Disposal Protocol: Chemical Hydrolysis & Immobilization (Method B)

For laboratory-scale quantities (<50 mL), expired analytical standards, or experimental waste streams, in-situ chemical hydrolysis is a highly effective way to neutralize the reactive ester prior to disposal. This protocol systematically dismantles the molecule into safer, easily managed components.

Mechanistic Rationale: Oxalate esters undergo base-catalyzed hydrolysis to form corresponding alcohols and an oxalate salt. Because soluble oxalates (e.g., sodium oxalate) are toxic and act as competitive inhibitors of vital enzymes like lactate dehydrogenase[IIAB][1], we must precipitate the oxalate using calcium ions. This forms calcium oxalate, a highly insoluble and biologically inert solid[Guidechem][4].

Step-by-Step Workflow:

  • Solvent Dilution: In a functioning fume hood, dissolve the O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate in a water-miscible co-solvent (e.g., Ethanol or THF) at a 1:5 volumetric ratio. Causality: This overcomes the hydrophobicity of the bulky 2-(m-tolyl)ethyl group, ensuring homogenous reaction kinetics.

  • Base Hydrolysis: Under vigorous magnetic stirring, slowly add a 2.5 M aqueous Sodium Hydroxide (NaOH) solution in a 2.5x molar excess. Stir at room temperature for 2 hours. The ester linkages will cleave, yielding aqueous sodium oxalate, ethanol, and 2-(m-tolyl)ethanol.

  • System Validation: Test the solution's pH. It must remain strongly basic (pH > 12). If the pH drops, add additional NaOH to drive the hydrolysis to absolute completion.

  • Immobilization (Precipitation): Add a 1.0 M aqueous solution of Calcium Chloride (CaCl2) dropwise until no further white precipitate forms. The soluble toxic oxalate is now converted into insoluble, safe calcium oxalate (CaC2O4)[Guidechem][4].

  • Separation & Final Routing: Vacuum filter the resulting suspension.

    • Solid Retentate: Dispose of the calcium oxalate precipitate as non-hazardous solid waste or standard chemical solid waste, depending on local EHS guidelines[Guidechem][4].

    • Liquid Filtrate: Neutralize the remaining filtrate (containing the alcohols and unreacted NaOH) to pH 7 using dilute HCl. Dispose of the neutralized liquid in the standard aqueous-organic waste stream.

Mechanistic Pathway Visualization

G A O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate (Mixed Ester) B NaOH (aq) (Hydrolysis) A->B Base Addition C Sodium Oxalate (Aqueous Phase) B->C Cleavage D Ethanol + 2-(m-Tolyl)ethanol B->D Organic Byproducts E CaCl2 (aq) (Precipitation) C->E Chelation F Calcium Oxalate (Solid Precipitate) E->F Immobilization

Caption: Hydrolysis of the mixed oxalate ester into constituent alcohols and precipitable calcium oxalate.

Spill Response & Environmental Containment

In the event of an accidental release, immediate containment is critical to prevent environmental contamination and the accumulation of combustible vapors[ChemicalBook][3].

Step-by-Step Workflow:

  • Isolation: Evacuate non-essential personnel and immediately remove all sources of ignition (sparks, hot plates, open flames)[Cole-Parmer][2].

  • Containment: Do NOT use combustible absorbents such as sawdust or paper towels [Cole-Parmer][2]. Instead, surround and cover the spill with an inert, non-sparking absorbent material like vermiculite, dry sand, or diatomaceous earth.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, sealable polyethylene bag or rigid hazardous waste container [ChemicalBook][3].

  • Decontamination: Wash the spill surface with a mild alkaline detergent solution to hydrolyze any microscopic residual ester, followed by a thorough water rinse. Route all cleanup materials to the hazardous waste stream.

References
  • IIAB. "Oxalic acid: Reactions and Biochemistry". Retrieved from: [Link]

  • Cole-Parmer. "Material Safety Data Sheet - Diethyl oxalate". Retrieved from: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.